Z-VDVA-(DL-Asp)-FMK
説明
The exact mass of the compound Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone is 695.31778546 g/mol and the complexity rating of the compound is 1180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
methyl 5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46FN5O11/c1-17(2)26(30(44)34-19(5)28(42)35-21(23(39)15-33)13-24(40)47-6)37-29(43)22(14-25(41)48-7)36-31(45)27(18(3)4)38-32(46)49-16-20-11-9-8-10-12-20/h8-12,17-19,21-22,26-27H,13-16H2,1-7H3,(H,34,44)(H,35,42)(H,36,45)(H,37,43)(H,38,46)/t19-,21?,22-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTIWMNLIROOQF-CNKNRCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46FN5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-VDVAD-FMK: A Technical Guide to a Specific Caspase-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a synthetic peptide that serves as a potent and specific irreversible inhibitor of caspase-2.[1][2] Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death). Z-VDVAD-FMK's specificity for caspase-2 makes it an invaluable tool for elucidating the precise role of this initiator caspase in apoptotic signaling pathways. This technical guide provides a comprehensive overview of Z-VDVAD-FMK, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and relevant signaling pathways.
Core Target and Mechanism of Action
The primary molecular target of Z-VDVAD-FMK is caspase-2 . It functions as an irreversible inhibitor by covalently binding to the catalytic cysteine residue in the active site of the enzyme. The fluoromethylketone (FMK) group is key to this irreversible binding. While highly specific for caspase-2, at higher concentrations, Z-VDVAD-FMK has been observed to inhibit other caspases, notably the effector caspases 3 and 7.[3]
Data Presentation: Inhibitor Specificity
| Caspase Target | Inhibition | Notes |
| Caspase-2 | Potent and Specific Inhibitor | Primary target of Z-VDVAD-FMK. |
| Caspase-3 | Inhibits at higher concentrations | Cross-reactivity observed. |
| Caspase-7 | Inhibits at higher concentrations | Cross-reactivity observed. |
Researchers should empirically determine the optimal concentration of Z-VDVAD-FMK for achieving specific inhibition of caspase-2 in their experimental system.
Signaling Pathways
Caspase-2 is an initiator caspase that is activated upstream of the mitochondrial apoptotic pathway. A key activation platform for caspase-2 is the PIDDosome , a protein complex formed in response to cellular stress, such as DNA damage.
Caspase-2 Activation via the PIDDosome
The PIDDosome consists of three core components:
-
PIDD1 (p53-induced protein with a death domain)
-
RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain)
-
Pro-caspase-2
Upon cellular stress, these proteins assemble, leading to the dimerization and subsequent auto-activation of pro-caspase-2. Activated caspase-2 can then cleave downstream substrates, including Bid, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which ultimately activates the executioner caspases.
Experimental Protocols
The following are detailed protocols for assessing caspase-2 activity and the inhibitory effect of Z-VDVAD-FMK.
Colorimetric Caspase-2 Activity Assay
This assay measures the cleavage of a colorimetric substrate, N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide (Ac-VDVAD-pNA), by active caspase-2.
Materials:
-
Cell lysate containing active caspase-2
-
Z-VDVAD-FMK
-
Ac-VDVAD-pNA substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in your cell line of interest to activate caspases. Prepare a control, non-induced cell lysate. Lyse the cells using a suitable lysis buffer and quantify the protein concentration.
-
Set up the Assay: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Inhibitor Treatment: To the desired wells, add Z-VDVAD-FMK to the desired final concentration. Include a vehicle control (e.g., DMSO). Incubate at 37°C for 10-30 minutes.
-
Substrate Addition: Add 5 µL of 4 mM Ac-VDVAD-pNA (final concentration 200 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-2 activity.
-
Data Analysis: Compare the absorbance values of the inhibitor-treated samples to the untreated and vehicle controls to determine the extent of inhibition.
Fluorometric Caspase-2 Activity Assay
This assay is a more sensitive alternative to the colorimetric assay and uses the fluorogenic substrate VDVAD-AFC (7-amino-4-trifluoromethyl coumarin).
Materials:
-
Cell lysate containing active caspase-2
-
Z-VDVAD-FMK
-
VDVAD-AFC substrate
-
Assay Buffer (as above)
-
96-well black microplate
-
Fluorometer with excitation at 400 nm and emission at 505 nm
Procedure:
-
Prepare Cell Lysates: Follow the same procedure as for the colorimetric assay.
-
Set up the Assay: In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Inhibitor Treatment: Add Z-VDVAD-FMK to the desired final concentration and include a vehicle control. Incubate at 37°C for 10-30 minutes.
-
Substrate Addition: Add 5 µL of 1 mM VDVAD-AFC (final concentration 50 µM) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The fluorescence intensity is proportional to the amount of AFC released.
-
Data Analysis: Compare the fluorescence values of the inhibitor-treated samples to the untreated and vehicle controls.
Conclusion
Z-VDVAD-FMK is a critical research tool for dissecting the specific roles of caspase-2 in apoptosis and other cellular processes. Its high specificity and irreversible mode of action allow for precise inhibition of this initiator caspase. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Z-VDVAD-FMK in their studies. As with any inhibitor, careful dose-response experiments are recommended to ensure target specificity within the chosen experimental model.
References
The Role of Z-VDVAD-FMK in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. The caspase family of proteases plays a central role in executing the apoptotic cascade. Among these, caspase-2 has emerged as a key initiator caspase in response to certain cellular stresses. Z-VDVAD-FMK (Benzyloxycarbonyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-Fluoromethylketone) is a synthetic, cell-permeable, and irreversible inhibitor with high specificity for caspase-2. This technical guide provides an in-depth overview of the role of Z-VDVAD-FMK in the induction and inhibition of apoptosis, its mechanism of action, and its application in research. This document details the signaling pathways affected by Z-VDVAD-FMK, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its use in apoptosis research.
Introduction to Z-VDVAD-FMK and Caspase-2
Z-VDVAD-FMK is a highly specific, irreversible inhibitor of caspase-2.[1] It belongs to the family of fluoromethyl ketone (FMK)-derivatized peptide inhibitors, which act by covalently binding to the active site of the caspase. The benzyloxycarbonyl (Z) group enhances its cell permeability, allowing it to effectively target intracellular caspases.
Caspase-2 is an initiator caspase that is activated in response to various cellular stresses, including DNA damage, endoplasmic reticulum (ER) stress, and heat shock.[2][3] Its activation is a critical upstream event in a specific apoptotic signaling pathway that ultimately leads to the activation of downstream executioner caspases and cell death.[1]
Mechanism of Action
Z-VDVAD-FMK exerts its anti-apoptotic effects by specifically targeting and irreversibly inhibiting the enzymatic activity of caspase-2. The proposed mechanism involves the fluoromethylketone group forming a covalent thioether bond with the cysteine residue in the active site of caspase-2, thereby permanently inactivating the enzyme.
By inhibiting caspase-2, Z-VDVAD-FMK blocks the downstream signaling events that are dependent on its activity. A key substrate of activated caspase-2 is the pro-apoptotic Bcl-2 family member, Bid. Caspase-2-mediated cleavage of Bid into its truncated form (tBid) is a critical step in the amplification of the apoptotic signal. tBid translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol. This, in turn, activates the apoptosome and downstream executioner caspases, such as caspase-3 and -7.[1][2] Z-VDVAD-FMK, by preventing the initial activation of this cascade at the level of caspase-2, effectively attenuates or completely blocks this apoptotic pathway.[1][2] While Z-VDVAD-FMK is highly specific for caspase-2, some studies suggest it may also inhibit caspase-3 and -7 at higher concentrations.[1]
Quantitative Data on Z-VDVAD-FMK Efficacy
The effective concentration of Z-VDVAD-FMK can vary depending on the cell type, the apoptosis-inducing stimulus, and the experimental conditions. While a precise IC50 or Ki value for Z-VDVAD-FMK against purified caspase-2 is not consistently reported across the literature, its efficacy has been demonstrated in numerous cell-based assays. The following table summarizes effective concentrations and observed effects from various studies.
| Cell Line | Apoptosis Inducer | Z-VDVAD-FMK Concentration | Observed Effect | Citation |
| Human Microvascular Endothelial Cells (HMEC-1) | Thrombin | 2 µM | Greatly inhibited Rho-kinase activity | [4] |
| Jurkat T-lymphocytes | Etoposide | Not specified | Refractory to cytochrome c release | [1] |
| Bovine Brain Microvessel Endothelial Cells | Oxyhemoglobin (OxyHb) | Not specified | Significantly reduced cell detachment, caspase-2 and -3 activities, DNA ladders, and PARP cleavage | [1] |
| Wild-Type Mouse Embryonic Fibroblasts (WT MEFs) | Brefeldin A (BFA), Thapsigargin (TG) | 50 µM | Significantly resistant to ER stress-induced apoptosis | [2] |
| Various Cell Lines | Lovastatin | 100 µM | Significantly reduced Lovastatin-induced loss of DNA by 19.1 ± 8.3% | [4] |
| Jurkat cells | Doxorubicin | 100 µM | Prevented many morphological features of apoptosis | [4] |
Signaling Pathways
PIDDosome-Mediated Caspase-2 Activation
The activation of caspase-2 in response to stimuli like genotoxic stress is primarily mediated by a large protein complex known as the PIDDosome. This complex consists of three core components:
-
PIDD1 (p53-induced protein with a death domain 1): A protein that undergoes autoprocessing to generate a fragment called PIDD-CC.
-
RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that binds to PIDD-CC.
-
Pro-caspase-2: The inactive zymogen of caspase-2.
The assembly of the PIDDosome brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation through proteolytic cleavage.
Inhibition by Z-VDVAD-FMK
Z-VDVAD-FMK directly targets and inhibits the proteolytic activity of the activated caspase-2 dimer. This prevents the cleavage of Bid and the subsequent downstream events, thereby halting the apoptotic cascade initiated through this pathway.
Experimental Protocols
General Guidelines for Using Z-VDVAD-FMK
-
Reconstitution: Z-VDVAD-FMK is typically provided as a lyophilized powder and should be reconstituted in sterile DMSO to create a stock solution (e.g., 10-20 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Concentration: The optimal working concentration of Z-VDVAD-FMK should be determined empirically for each cell type and experimental setup. Based on published data, a starting concentration range of 10-100 µM is recommended for cell culture experiments.[4]
-
Treatment: Z-VDVAD-FMK should be added to the cell culture medium simultaneously with or shortly before the apoptotic stimulus to ensure effective inhibition of caspase-2 activation.
Experimental Workflow for Assessing Apoptosis Inhibition
The following diagram illustrates a general workflow for investigating the inhibitory effect of Z-VDVAD-FMK on apoptosis.
Detailed Protocol: Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Cells treated as described in the experimental workflow.
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) staining solution.
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Prepare 1X Annexin V Binding Buffer: Dilute the 10X stock with distilled water.
-
Harvest Cells: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash Cells: Resuspend the cell pellet in cold PBS and centrifuge again. Carefully aspirate the supernatant.
-
Resuspend in Binding Buffer: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Stain with Annexin V: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Stain with PI: Add 10 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.
-
Analyze by Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
Detailed Protocol: Western Blot for Bid Cleavage
This protocol is for detecting the cleavage of Bid, a downstream target of caspase-2.
Materials:
-
Cell lysates from treated cells.
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against Bid.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare Cell Lysates: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice.
-
Determine Protein Concentration: Use a BCA assay to quantify the protein concentration in each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Bid antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Interpretation of Results:
-
A decrease in the band corresponding to full-length Bid and the appearance of a smaller band corresponding to tBid in the apoptosis-induced samples indicates caspase-2 activity.
-
In samples treated with Z-VDVAD-FMK, the cleavage of Bid should be significantly reduced or absent.
Conclusion
Z-VDVAD-FMK is an invaluable tool for researchers studying the specific role of caspase-2 in apoptosis. Its high specificity and irreversible mode of action allow for the precise dissection of the caspase-2-mediated apoptotic pathway. By understanding its mechanism of action and employing the appropriate experimental protocols, scientists can effectively investigate the intricate signaling networks governing programmed cell death and explore potential therapeutic strategies targeting this pathway. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of Z-VDVAD-FMK in apoptosis research.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Caspase-2 Cleavage of BID Is a Critical Apoptotic Signal Downstream of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Cleavage Enhances the Apoptosis-Inducing Effects of BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Technical Guide to Peptide-FMK Caspase Inhibitors and Their Interplay with Apoptotic Pathways
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is executed by a family of cysteine-aspartic proteases known as caspases. The study of apoptosis heavily relies on specific molecular tools to dissect its intricate signaling pathways. Among the most crucial of these tools are peptide-based inhibitors that can selectively block caspase activity.
This technical guide focuses on fluoromethylketone (FMK)-derivatized peptide inhibitors, which act as irreversible covalent inhibitors of caspases. We will clarify the roles and specificities of two key inhibitors often encountered in apoptosis research: the widely-used pan-caspase inhibitor Z-VAD-FMK and the more selective Caspase-2 inhibitor, Z-VDVAD-FMK . The user's query "Z-VDVA-(DL-Asp)-FMK" appears to be a conflation of these two distinct molecules, with the "VDVA" sequence pointing specifically to the Caspase-2 recognition motif. This guide will therefore explore the broader caspase activation network and then detail the specific applications and mechanisms of both Z-VAD-FMK and Z-VDVAD-FMK.
Section 1: The Caspase Family and Core Activation Pathways
Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. They are broadly categorized into initiator caspases (Caspase-2, -8, -9, -10), which respond to apoptotic signals, and executioner caspases (Caspase-3, -6, -7), which dismantle the cell by cleaving hundreds of cellular proteins. There are three primary pathways for caspase activation.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by cellular stresses such as DNA damage, oxidative stress, or growth factor withdrawal. This leads to the permeabilization of the outer mitochondrial membrane (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a large protein complex called the apoptosome. The apoptosome recruits and activates the initiator, Caspase-9, which in turn cleaves and activates the executioner Caspases-3 and -7.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This ligation induces receptor trimerization and the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Active Caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid translocates to the mitochondria to trigger the intrinsic pathway, thus creating an amplification loop.
The Granzyme B Pathway
This pathway is employed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells, such as virus-infected or tumor cells. Upon forming an immunological synapse, the CTL/NK cell releases granules containing perforin and serine proteases called granzymes. Perforin creates pores in the target cell membrane, facilitating the entry of Granzyme B. Once inside, Granzyme B can directly cleave and activate executioner Caspase-3 and can also cleave Bid to tBid, engaging the mitochondrial amplification loop.
Section 2: Inhibitor Profiles: Z-VAD-FMK vs. Z-VDVAD-FMK
Peptide-FMK inhibitors are invaluable tools for studying these pathways. They are designed with a peptide sequence that mimics a caspase's preferred cleavage site, followed by a fluoromethylketone moiety. This FMK group forms an irreversible covalent bond with the cysteine in the caspase's active site, effectively inactivating the enzyme.[1][2][3] The N-terminal benzyloxycarbonyl (Z) group enhances cell permeability.[2]
Z-VAD-FMK: The Pan-Caspase Inhibitor
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a broad-spectrum, cell-permeant, and irreversible caspase inhibitor.[4][5] It is widely used to determine whether a cellular process is caspase-dependent. While highly effective against most caspases, some evidence suggests it is a weak inhibitor of Caspase-2.[6][7]
Z-VDVAD-FMK: The Caspase-2 Selective Inhibitor
Z-VDVAD-FMK (Benzyloxycarbonyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-fluoromethylketone) is a synthetic peptide specifically designed to irreversibly inhibit Caspase-2.[8][9] Its peptide sequence, VDVAD, mimics the optimal recognition site for Caspase-2. This inhibitor is used to investigate the specific roles of Caspase-2 in apoptosis, which can be distinct from those of other initiator caspases.[9][10] While it is selective for Caspase-2, it has been noted to also inhibit Caspases-3 and -7.[9]
Quantitative Inhibitor Specificity
The inhibitory potential of these compounds is typically measured by their IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. Lower values indicate higher potency.
| Inhibitor | Target Caspase(s) | Reported IC50 / Potency | Reference(s) |
| Z-VAD-FMK | Pan-Caspase | Inhibits Caspases-1, -3, -4, -5, -6, -7, -8, -9, -10 at low-mid nanomolar concentrations. | [6][11] |
| Caspase-2 | Weakly inhibits or does not inhibit. | [6][7] | |
| Z-VDVAD-FMK | Caspase-2 | Potent and specific inhibitor. | [8][9][10] |
| Caspase-3, -7 | Also shows inhibitory activity. | [9] |
Note: Reported IC50 values can vary significantly between studies depending on the assay conditions, enzyme source, and substrate used.
Section 3: The Unique Role of Caspase-2
Caspase-2 is the most evolutionarily conserved caspase, yet its precise role has been enigmatic. It is considered an initiator caspase that can be activated by various forms of cellular stress, particularly DNA damage. A key activation platform for Caspase-2 is the PIDDosome , a large complex formed by the proteins PIDD1 (p53-inducible protein with a death domain) and RAIDD. Upon a stress signal, these proteins assemble and recruit pro-caspase-2, facilitating its dimerization and auto-activation. Once active, Caspase-2's primary pro-apoptotic role is to cleave Bid, linking stress signals directly to the mitochondrial pathway.[9]
Section 4: Key Experimental Protocols
Investigating caspase activation and its inhibition requires robust and reproducible experimental methods. Below are detailed protocols for common assays.
Fluorometric Caspase Activity Assay
This assay measures the enzymatic activity of a specific caspase in cell lysates using a synthetic peptide substrate conjugated to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin). Cleavage of the substrate by an active caspase releases the fluorophore, which can be quantified.
Methodology:
-
Cell Treatment: Culture cells to the desired confluence and treat with an apoptosis-inducing agent. For inhibitor studies, pre-incubate a parallel set of cells with the desired concentration of Z-VAD-FMK or Z-VDVAD-FMK (typically 10-100 µM) for 1-2 hours before adding the apoptotic stimulus.
-
Cell Lysis: Harvest cells (including supernatant for suspension cells) and centrifuge at 500 x g for 5 minutes at 4°C. Wash the pellet with ice-cold PBS. Resuspend the pellet in a chilled cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) and incubate on ice for 15 minutes.
-
Lysate Preparation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet insoluble debris. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Enzymatic Reaction: In a black 96-well plate, add 50-100 µg of protein lysate per well. Add an equal volume of 2x reaction buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT).
-
Substrate Addition: To initiate the reaction, add the caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3, Ac-VDVAD-AMC for Caspase-2) to a final concentration of 50 µM.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence kinetically (e.g., every 5 minutes for 1-2 hours) or as an endpoint reading. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Data Analysis: Calculate the rate of AMC release (change in fluorescence units per minute per mg of protein). Compare the activity in treated samples to untreated controls.
Western Blot Analysis of Caspase Cleavage
Western blotting allows for the visualization of caspase processing (cleavage) from the inactive pro-caspase form to the smaller, active subunits. It can also be used to detect the cleavage of key caspase substrates, such as PARP-1.
Methodology:
-
Sample Preparation: Treat and harvest cells as described in step 4.1.1. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-cleaved Caspase-3, anti-Caspase-2, or anti-PARP) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Look for the appearance of cleaved fragments or the disappearance of the full-length protein.
Immunofluorescence Staining for Active Caspases
This technique allows for the visualization of active caspases within individual cells, preserving spatial context and cellular morphology.
Methodology:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a culture dish. Treat as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for an active caspase conformation (e.g., cleaved Caspase-3) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining (Optional): A nuclear counterstain like DAPI can be added to visualize cell nuclei.
-
Mounting and Imaging: Wash a final time with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.
The study of caspase-mediated apoptosis is critically dependent on the use of specific inhibitors to probe its complex pathways. Z-VAD-FMK serves as an essential tool to establish the general involvement of caspases, while more selective inhibitors like Z-VDVAD-FMK allow researchers to dissect the specific contributions of individual caspases, such as the unique initiator Caspase-2. A thorough understanding of the mechanisms of these inhibitors, combined with robust experimental protocols, empowers researchers to accurately map the signaling cascades that govern programmed cell death, paving the way for new therapeutic strategies in diseases ranging from cancer to neurodegeneration.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Caspase-2 Inhibitor Z-VDVAD-FMK (FMK003) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 3. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 5. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 6. invivogen.com [invivogen.com]
- 7. selleckchem.com [selleckchem.com]
- 8. creative-enzymes.com [creative-enzymes.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Z-VDVAD-FMK: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the caspase-2 inhibitor, Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone), for research applications. This document details its mechanism of action, selectivity, and practical applications, and provides detailed experimental protocols for its use in the laboratory.
Core Concepts: Mechanism of Action and Selectivity
Z-VDVAD-FMK is a synthetic, cell-permeable peptide that acts as an irreversible inhibitor of caspase-2.[1] Its inhibitory activity is conferred by the fluoromethylketone (FMK) group, which forms a covalent bond with the cysteine residue in the active site of the caspase.[2] The benzyloxycarbonyl (Z) group enhances the cell permeability of the compound, allowing it to effectively target intracellular caspases.[2]
While Z-VDVAD-FMK is primarily recognized as a caspase-2 inhibitor, it is important for researchers to be aware of its potential cross-reactivity with other caspases. Notably, studies have shown that Z-VDVAD-FMK can also inhibit caspase-3 and caspase-7.[1] This contrasts with the broader activity of the well-known pan-caspase inhibitor, Z-VAD-FMK, which inhibits a wider range of caspases.[3]
Data Presentation: Inhibitor Specificity
| Inhibitor | Primary Target | Other Known Targets | General Activity Profile |
| Z-VDVAD-FMK | Caspase-2 | Caspase-3, Caspase-7[1] | A specific inhibitor of caspase-2 with known cross-reactivity.[1][4] |
| Z-VAD-FMK | Multiple Caspases | Caspase-1, -3, -4, -5, -6, -7, -8, -9, -10[3] | A broad-spectrum or pan-caspase inhibitor.[3] |
Signaling Pathways
Z-VDVAD-FMK is a valuable tool for dissecting the roles of caspase-2 in cellular signaling pathways, particularly in the context of apoptosis. Caspase-2 is considered an initiator caspase, and its activation is often associated with cellular stress signals, such as DNA damage.[2] One of the key activation platforms for caspase-2 is the PIDDosome, a protein complex composed of PIDD (p53-induced protein with a death domain), RAIDD (RIP-associated ICH-1/CED-3-homologous protein with a death domain), and pro-caspase-2.[5] Upon activation, caspase-2 can cleave and activate downstream effector caspases, as well as other substrates like BID (BH3 interacting-domain death agonist), leading to mitochondrial outer membrane permeabilization and the amplification of the apoptotic signal.[2]
Caption: Caspase-2 signaling pathway and the inhibitory action of Z-VDVAD-FMK.
Experimental Protocols
Preparation of Z-VDVAD-FMK Stock Solution
Materials:
-
Z-VDVAD-FMK powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the Z-VDVAD-FMK powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10-20 mM by dissolving the Z-VDVAD-FMK powder in anhydrous DMSO. For example, to prepare a 10 mM stock solution from 1 mg of Z-VDVAD-FMK (Molecular Weight: ~695.7 g/mol ), add approximately 144 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
General Protocol for Inhibition of Caspase-2 in Cell Culture
Materials:
-
Cells of interest cultured in appropriate media
-
Z-VDVAD-FMK stock solution (10-20 mM in DMSO)
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates and incubator
Procedure:
-
Seed the cells at an appropriate density in a cell culture plate and allow them to adhere or reach the desired confluency.
-
Prepare the working concentration of Z-VDVAD-FMK by diluting the stock solution in fresh cell culture medium. A typical working concentration ranges from 2 µM to 100 µM.[4] The optimal concentration should be determined empirically for each cell line and experimental condition.
-
Pre-treat the cells with the Z-VDVAD-FMK-containing medium for 1-2 hours in a cell culture incubator. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Induce apoptosis by adding the chosen stimulus to the cell culture medium.
-
Incubate the cells for the desired time period to allow for apoptosis induction.
-
Harvest the cells for downstream analysis (e.g., caspase activity assay, Western blotting, flow cytometry).
Caption: General experimental workflow for using Z-VDVAD-FMK in cell culture.
Fluorometric Caspase-2 Activity Assay
This protocol is adapted from commercially available caspase-2 activity assay kits.
Materials:
-
Cell lysate from control and Z-VDVAD-FMK-treated cells
-
Caspase-2 substrate (e.g., Ac-VDVAD-AFC or Ac-VDVAD-pNA)
-
Assay buffer (typically provided in commercial kits)
-
96-well microplate (black for fluorescent assays)
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates from both control and Z-VDVAD-FMK-treated cells according to the manufacturer's protocol of the chosen lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add 50 µg of protein from each cell lysate to individual wells.
-
Add assay buffer to each well to a final volume of 50 µL.
-
Add 5 µL of the caspase-2 substrate (e.g., 1 mM Ac-VDVAD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Compare the fluorescence intensity of the Z-VDVAD-FMK-treated samples to the control samples to determine the extent of caspase-2 inhibition.
Western Blot Analysis of Caspase-2 Activation and BID Cleavage
Materials:
-
Cell lysates from control and Z-VDVAD-FMK-treated cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against pro-caspase-2, cleaved caspase-2, and BID
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentrations as described in the previous protocol.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pro-caspase-2, cleaved caspase-2, or BID overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to assess the effect of Z-VDVAD-FMK on caspase-2 activation (disappearance of pro-caspase-2 and appearance of cleaved fragments) and BID cleavage (disappearance of full-length BID).
Caption: Western blot workflow to assess Z-VDVAD-FMK's effect on caspase-2 and BID.
References
Understanding the Function of Caspase-2 with Z-VDVAD-FMK: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspase-2, the most evolutionarily conserved of the mammalian caspases, occupies a unique and complex position in cellular signaling, implicated in apoptosis, cell cycle regulation, and the DNA damage response. Its precise function as either an initiator or an effector caspase remains a subject of investigation, often appearing to have roles in both capacities depending on the cellular context and stimulus. The peptide inhibitor Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a key chemical tool utilized to probe the functions of caspase-2. This guide provides an in-depth overview of caspase-2, its activation pathways, and the use of Z-VDVAD-FMK as an inhibitor, complete with experimental protocols and data presentation to aid researchers in their investigations.
The Enigmatic Role of Caspase-2
Caspase-2 is a cysteine-aspartic protease that, like other initiator caspases (e.g., caspase-8 and -9), possesses a long N-terminal pro-domain containing a caspase activation and recruitment domain (CARD). This structure allows it to be recruited to large protein complexes for activation.[1][2] Unlike other initiator caspases, however, caspase-2 does not efficiently process and activate downstream effector caspases like caspase-3 or -7 directly.[3] Instead, its pro-apoptotic functions are often mediated through the cleavage of other key substrates, linking it to the intrinsic mitochondrial pathway of apoptosis.
Beyond apoptosis, caspase-2 has been shown to play a role in maintaining genomic stability and can influence cell cycle progression, potentially acting as a tumor suppressor.[4][5]
Activation of Caspase-2: The PIDDosome and Beyond
The best-characterized activation platform for caspase-2 is the PIDDosome .[6] This high molecular weight complex assembles in response to cellular stresses, such as DNA damage. The core components of the PIDDosome are:
-
PIDD1 (p53-inducible death domain-containing protein 1): A protein induced by the tumor suppressor p53 that acts as a scaffold.[7]
-
RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that bridges PIDD1 and pro-caspase-2.[2]
The assembly of the PIDDosome facilitates the dimerization of pro-caspase-2 molecules, leading to their autocatalytic cleavage and activation.[8] Activated caspase-2 is then able to cleave its downstream substrates.
Z-VDVAD-FMK: A Tool to Interrogate Caspase-2 Function
Z-VDVAD-FMK is a cell-permeable, irreversible inhibitor designed to target caspase-2.[2][9] The peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) mimics the preferred cleavage site of caspase-2. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.[2]
Specificity and Efficacy of Z-VDVAD-FMK
While Z-VDVAD-FMK is widely used as a caspase-2 specific inhibitor, it is important to note that comprehensive, publicly available quantitative data on its IC50 or Ki values against a full panel of caspases is limited. Some evidence suggests that it may also inhibit other caspases, such as caspase-3 and -7, albeit potentially at higher concentrations. For comparison, the well-characterized pan-caspase inhibitor, Z-VAD-FMK, broadly inhibits multiple caspases.
Table 1: Inhibitor Specificity Data
| Inhibitor | Target(s) | IC50 / Ki Values | Notes |
| Z-VDVAD-FMK | Primarily Caspase-2 | Specific IC50/Ki values against a full caspase panel are not readily available in the cited literature. | Often referred to as a "specific" or "selective" caspase-2 inhibitor. Some reports suggest potential cross-reactivity with caspase-3 and -7. |
| Z-VAD-FMK | Pan-caspase inhibitor | IC50 = 0.0015 - 5.8 mM for various caspases.[8] | A broad-spectrum inhibitor used as a general control for caspase-dependent apoptosis.[4][8] |
Key Signaling Pathways Involving Caspase-2
Caspase-2 in DNA Damage-Induced Apoptosis
In response to genotoxic stress, p53 can be activated, leading to the transcription of PIDD1 and the assembly of the PIDDosome. This activates caspase-2, which can then cleave the BH3-only protein Bid. The truncated Bid (tBid) translocates to the mitochondria, promoting mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the apoptosome and effector caspases.
Caption: Caspase-2 activation via the PIDDosome in response to DNA damage.
Caspase-2 in Cell Cycle Control via the MDM2-p53 Axis
Caspase-2 has also been implicated in a feedback loop involving the key tumor suppressor p53 and its negative regulator, MDM2. Upon certain cellular stresses, activated caspase-2 can cleave MDM2. This cleavage separates the p53-binding domain of MDM2 from its RING finger domain, which is responsible for ubiquitinating p53 and targeting it for degradation. The resulting N-terminally truncated MDM2 can still bind to p53 but can no longer mediate its degradation, leading to p53 stabilization and accumulation, which in turn can promote cell cycle arrest.
Caption: Caspase-2-mediated regulation of p53 stability through MDM2 cleavage.
Experimental Protocols
In Vitro Caspase-2 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-2 activity in cell lysates using a fluorogenic substrate, VDVAD-AFC.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
Z-VDVAD-FMK (for inhibitor control)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT - DTT should be added fresh)
-
Caspase-2 substrate: VDVAD-AFC (7-amino-4-trifluoromethylcoumarin), 1 mM stock in DMSO
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density.
-
Treat cells with the desired apoptosis-inducing agent for the determined time. Include an untreated control group.
-
For an inhibitor control, pre-incubate a set of cells with Z-VDVAD-FMK (e.g., 20-50 µM) for 1-2 hours before adding the apoptotic stimulus.
-
-
Cell Lysis:
-
Harvest cells (for adherent cells, scrape or trypsinize) and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 106 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Assay Reaction:
-
Add 50 µL of cell lysate to each well of the 96-well plate.
-
Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well.
-
Add 5 µL of 1 mM VDVAD-AFC substrate to each well (final concentration: 50 µM).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader (Ex: 400 nm, Em: 505 nm).
-
Caption: Workflow for in vitro fluorometric caspase-2 activity assay.
Cellular Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantitative assessment of apoptosis and necrosis in a cell population, using Z-VDVAD-FMK to determine the contribution of caspase activity.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Z-VDVAD-FMK
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1-5 x 105 cells per well in a multi-well plate.
-
Pre-treat cells with Z-VDVAD-FMK (e.g., 20-50 µM) or vehicle control for 1-2 hours.
-
Induce apoptosis with the chosen agent for the desired time.
-
-
Cell Staining:
-
Harvest cells (including any floating cells in the supernatant) and pellet by centrifugation.
-
Wash cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and treated/untreated controls.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (or cells with compromised membrane integrity)
A reduction in the percentage of apoptotic cells in the Z-VDVAD-FMK treated group compared to the stimulus-only group indicates a caspase-2 dependent apoptotic pathway.
Conclusion
Caspase-2 remains a fascinating and complex enzyme with roles that extend beyond simple apoptosis initiation. Its involvement in the DNA damage response and cell cycle control highlights its importance in maintaining cellular homeostasis. The inhibitor Z-VDVAD-FMK is an invaluable tool for dissecting the specific contributions of caspase-2 to these diverse cellular processes. Careful experimental design, including appropriate controls and an awareness of the inhibitor's potential for off-target effects, is crucial for obtaining clear and interpretable results. This guide provides a foundational framework for researchers to design and execute experiments aimed at further unraveling the multifaceted functions of caspase-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. proteaseinhibitorcocktail.com [proteaseinhibitorcocktail.com]
- 4. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 5. 5-Phenylselenyl- and 5-methylselenyl-methyl-2'-deoxyuridine induce oxidative stress, DNA damage, and caspase-2-dependent apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 9. scbt.com [scbt.com]
Z-VDVA-(DL-Asp)-FMK: A Technical Guide for the Study of Initiator Caspases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Z-VDVA-(DL-Asp)-FMK (commonly abbreviated as Z-VDVAD-FMK) as a tool for investigating the function of initiator caspases, with a particular focus on caspase-2. This document provides a comprehensive overview of its mechanism of action, specificity, and practical application in experimental settings.
Introduction to Initiator Caspases and the Role of Caspase-2
Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis, or programmed cell death. They are broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, and -10) and executioner caspases (e.g., caspase-3, -6, and -7). Initiator caspases are activated in response to pro-apoptotic signals and are responsible for activating the downstream executioner caspases, which then dismantle the cell by cleaving a host of cellular substrates.
Caspase-2 holds a unique and somewhat enigmatic position among the initiator caspases. It is the most evolutionarily conserved caspase and has been implicated in apoptotic pathways initiated by various stimuli, including DNA damage, growth factor deprivation, and oxidative stress. Unlike other initiator caspases that often directly process and activate executioner caspases, caspase-2 primarily acts upstream of the mitochondria. Its activation can lead to the cleavage of Bid (BH3 interacting-domain death agonist), which in turn promotes mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the apoptosome and caspase-9.
Z-VDVAD-FMK: A Tool for Caspase-2 Research
Z-VDVAD-FMK is a synthetic, cell-permeable peptide inhibitor designed to target caspases. The "Z" represents a benzyloxycarbonyl group, which enhances cell permeability. "VDVAD" is a pentapeptide sequence that mimics the preferred cleavage site of caspase-2. The fluoromethylketone (FMK) group at the C-terminus forms an irreversible covalent bond with the cysteine residue in the active site of the caspase, thereby inactivating the enzyme.
Mechanism of Action
Z-VDVAD-FMK functions as an irreversible inhibitor of caspases. Its specificity is primarily determined by the VDVAD peptide sequence, which is recognized by the substrate-binding pocket of caspase-2. Upon binding, the FMK moiety reacts with the catalytic cysteine residue, forming a stable thioether linkage. This covalent modification permanently inactivates the enzyme, preventing it from cleaving its natural substrates and propagating the apoptotic signal.
Data Presentation: Specificity of Z-VDVAD-FMK
While Z-VDVAD-FMK is widely cited as a specific inhibitor of caspase-2, comprehensive, directly comparable IC50 values across all caspases are not consistently reported in the literature. The VDVAD sequence is based on the optimal substrate recognition motif for caspase-2. However, some studies suggest that it may also inhibit other caspases, particularly at higher concentrations. Researchers should, therefore, include appropriate controls to validate the specificity of its effects in their experimental system.
Below is a summary of the inhibitory characteristics of Z-VDVAD-FMK based on available information.
| Caspase Target | Inhibitory Activity | Notes |
| Caspase-2 | Primary Target | The VDVAD sequence is designed to mimic the optimal cleavage site for caspase-2. |
| Caspase-3 | Potential off-target inhibition | Some sources indicate that Z-VDVAD-FMK can also inhibit caspase-3.[1] |
| Caspase-7 | Potential off-target inhibition | Some sources indicate that Z-VDVAD-FMK can also inhibit caspase-7.[1] |
| Other Caspases | Lower or uncharacterized | The inhibitory activity against other initiator and executioner caspases is less well-documented. |
Note: The lack of a comprehensive, standardized dataset of IC50 values necessitates careful experimental design, including the use of multiple controls, to confirm the specific role of caspase-2 inhibition in observed phenotypes.
Signaling Pathways Involving Caspase-2
Caspase-2 is activated through proximity-induced dimerization, often facilitated by large protein complexes known as activation platforms. A key platform for caspase-2 activation, particularly in response to DNA damage, is the PIDDosome.
The PIDDosome-Mediated Caspase-2 Activation Pathway
The PIDDosome is a multi-protein complex that assembles in response to cellular stress, such as genotoxic damage. Its core components are:
-
PIDD1 (p53-induced protein with a death domain): A stress-induced sensor protein.
-
RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that bridges PIDD1 and procaspase-2.
-
Procaspase-2: The inactive zymogen of caspase-2.
Upon DNA damage, PIDD1 is activated and recruits RAIDD. RAIDD, in turn, recruits procaspase-2 through interactions between their respective caspase recruitment domains (CARDs). This induced proximity facilitates the dimerization and auto-activation of caspase-2.
Experimental Protocols
This section provides a detailed protocol for a key experiment utilizing Z-VDVAD-FMK to investigate the role of caspase-2 in etoposide-induced apoptosis in a human cell line.
Investigating the Role of Caspase-2 in Etoposide-Induced Apoptosis
This experiment aims to determine if caspase-2 is a critical mediator of apoptosis induced by the topoisomerase II inhibitor, etoposide. The protocol involves treating cells with etoposide in the presence or absence of Z-VDVAD-FMK and assessing downstream apoptotic events, such as the cleavage of Bid.
Materials:
-
Human cancer cell line (e.g., Jurkat or A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Etoposide stock solution (in DMSO)
-
Z-VDVAD-FMK (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-Caspase-2
-
Rabbit anti-Bid
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare working solutions of etoposide and Z-VDVAD-FMK in complete culture medium. A typical final concentration for etoposide is 25-50 µM, and for Z-VDVAD-FMK is 20-50 µM.
-
Pre-treat the designated wells with Z-VDVAD-FMK or vehicle (DMSO) for 1-2 hours.
-
Add etoposide to the appropriate wells. Include the following experimental groups:
-
Untreated control
-
Vehicle (DMSO) control
-
Etoposide alone
-
Z-VDVAD-FMK alone
-
Etoposide + Z-VDVAD-FMK
-
-
Incubate the cells for the desired time period (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-caspase-2, anti-Bid, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Expected Results:
-
Etoposide alone: A decrease in the band corresponding to full-length procaspase-2 and the appearance of cleaved caspase-2 fragments. A decrease in the band for full-length Bid and the appearance of the truncated Bid (tBid) fragment.
-
Etoposide + Z-VDVAD-FMK: Inhibition of the cleavage of procaspase-2 and a significant reduction in the cleavage of Bid compared to etoposide treatment alone.
-
Controls: No significant cleavage of caspase-2 or Bid should be observed in the untreated, vehicle, or Z-VDVAD-FMK alone groups.
Conclusion
Z-VDVAD-FMK is a valuable chemical tool for dissecting the role of the initiator caspase-2 in apoptotic signaling pathways. Its peptide sequence is designed for specific recognition by caspase-2, and its irreversible mechanism of action makes it an effective inhibitor for in vitro and cell-based assays. While questions about its absolute specificity remain, careful experimental design and the use of appropriate controls can enable researchers to confidently probe the functions of caspase-2 in various cellular contexts. This guide provides a foundational understanding and practical protocols to facilitate the use of Z-VDVAD-FMK in advancing our knowledge of apoptosis and the intricate roles of initiator caspases.
References
An In-depth Technical Guide to the Cell Permeability of Z-VDVAD-FMK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cell permeability, mechanism of action, and experimental considerations for the caspase-2 inhibitor, Z-VDVAD-FMK. This information is intended to support research and drug development efforts involving the modulation of apoptotic pathways.
Core Concepts: Understanding Z-VDVAD-FMK
Z-VDVAD-FMK is a synthetic, cell-permeable peptide that acts as a specific and irreversible inhibitor of caspase-2.[1][2][3][4] Its full chemical name is benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone.[4] The key structural features that contribute to its function and cell permeability include:
-
Peptide Sequence (VDVAD): This sequence is recognized by caspase-2, providing specificity.
-
N-terminal Benzyloxycarbonyl (Z) group: This modification enhances the hydrophobicity of the peptide, which is a common strategy to improve cell membrane penetration.[2]
-
O-methylated Aspartic Acid Residues: The aspartic acid residues in the peptide sequence are O-methylated. This modification neutralizes the negative charge of the carboxylic acid side chains, which significantly enhances the compound's stability and ability to cross the cell membrane.[5][6][7]
-
C-terminal Fluoromethylketone (FMK) group: This reactive group forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.[2][8]
By irreversibly binding to caspase-2, Z-VDVAD-FMK effectively blocks its proteolytic activity, thereby inhibiting downstream events in specific apoptotic signaling pathways.[1][4][9] While it is a potent inhibitor of caspase-2, it has also been reported to inhibit caspases 3 and 7.[4]
Quantitative Data on Biological Activity
| Cell Line | Stimulus | Z-VDVAD-FMK Concentration | Observed Effect |
| HMEC-1 | Thrombin | 2 µM | Greatly inhibits Rho-kinase (ROCK-II) activity.[1] |
| Jurkat T-lymphocytes | Etoposide | Not specified | Attenuates cytochrome c release and other apoptotic manifestations.[4] |
| Bovine brain microvessel endothelial cells | Oxyhemoglobin (OxyHb) | Not specified | Significantly reduced cell detachment, caspase-2 and -3 activities, DNA ladders, and PARP cleavage.[4] |
| Various cell types | Lovastatin | 100 µM | Significantly reduces Lovastatin-induced loss of DNA by 19.1±8.3% and reduces apoptosis.[1] |
Signaling Pathways Involving Z-VDVAD-FMK
Z-VDVAD-FMK primarily interferes with apoptotic pathways where caspase-2 acts as an initiator caspase. One such pathway involves the cellular response to DNA damage. In this context, caspase-2 can be activated upstream of the mitochondria, leading to the release of cytochrome c and the subsequent activation of executioner caspases like caspase-3.
Experimental Protocols for Assessing Cell Permeability
While a specific, published protocol for quantifying the cell permeability of Z-VDVAD-FMK is not available, established methods such as the Caco-2 permeability assay can be readily adapted for this purpose. This assay is considered a gold standard for predicting in vivo drug absorption.[10]
Objective: To determine the apparent permeability coefficient (Papp) of Z-VDVAD-FMK across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Z-VDVAD-FMK
-
High permeability control (e.g., caffeine)
-
Low permeability control (e.g., mannitol)
-
Analytical instrumentation (e.g., LC-MS/MS)
Protocol:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Equilibrate the cells in HBSS for 30 minutes at 37°C.[11]
-
Prepare the dosing solution of Z-VDVAD-FMK and control compounds in HBSS.
-
Remove the equilibration buffer from the apical (donor) and basolateral (receiver) chambers.
-
Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.[11]
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Sample Analysis:
-
Determine the concentration of Z-VDVAD-FMK in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of permeation of the compound across the cells.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.[11]
-
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. creative-enzymes.com [creative-enzymes.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 6. A selective and rapid cell-permeable inhibitor of human caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. invivogen.com [invivogen.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Z-VDVAD-FMK in Caspase-2 Inhibition
Introduction
Caspase-2, the most evolutionarily conserved member of the caspase family, plays a multifaceted role in cellular processes beyond its initial characterization in apoptosis.[1][2] It functions as an initiator caspase, responding to various cellular stressors like DNA damage, endoplasmic reticulum (ER) stress, and metabolic imbalance.[3] Activation of caspase-2 is a tightly regulated process, often mediated by the formation of a large protein complex called the PIDDosome, which includes the proteins PIDD1 and RAIDD.[4][5] This complex facilitates the dimerization and subsequent auto-activation of pro-caspase-2.[2][4] Once active, caspase-2 can cleave substrates such as Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and initiating the downstream executioner caspase cascade.[4][6][7] It is also implicated in non-apoptotic functions, including cell cycle regulation, tumor suppression, and DNA repair.[1][6][7]
Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a specific, cell-permeable, and irreversible inhibitor of caspase-2.[8][9][10] The fluoromethylketone (FMK) group allows the peptide to form a covalent bond with the active site of the caspase, thereby irreversibly inactivating the enzyme.[10][11] This makes Z-VDVAD-FMK a critical tool for researchers studying the specific roles of caspase-2 in various signaling pathways. While it is highly specific for caspase-2, it has been noted to inhibit caspases 3 and 7 at higher concentrations.[9]
Application Notes
Reagent Preparation and Storage
-
Reconstitution: Z-VDVAD-FMK is typically supplied as a lyophilized powder. It should be reconstituted in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, commonly at 10 mM or 20 mM.[12][13] For example, to create a 20 mM stock solution from 1 mg of Z-VDVAD-FMK (MW: 695.73 g/mol ), dissolve it in approximately 71.9 µL of DMSO.[8]
-
Storage:
-
Working Solution: Immediately before use, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to 1.0%, as higher concentrations can be cytotoxic.[15][16] It is recommended to include a vehicle control (medium with the same final DMSO concentration) in all experiments.[15]
Experimental Guidelines
-
Working Concentration: The optimal working concentration of Z-VDVAD-FMK is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[14][16] A dose-response experiment is strongly recommended to determine the most effective concentration for a specific model system. Concentrations ranging from 2 µM to 100 µM have been reported in the literature.[8]
-
Incubation Time: For maximal effect, Z-VDVAD-FMK should be added to the cell culture prior to the induction of apoptosis to allow for cell permeability and target engagement.[14] A pre-incubation period of 30 to 120 minutes is generally recommended.[14][15]
Data Presentation
Table 1: Examples of Z-VDVAD-FMK Working Concentrations in Cell Culture
| Cell Line | Apoptotic Stimulus | Z-VDVAD-FMK Concentration | Incubation Time | Observed Effect | Reference |
| HMEC-1 | Thrombin | 2 µM | Not specified | Greatly inhibited Rho-kinase activity | [8] |
| Jurkat | Doxorubicin (1 µM) | 100 µM | 22 hours | Prevented nuclear apoptosis | [8] |
| Various | General Apoptosis | 20 µM | Concurrent with stimulus | Suggested concentration for Jurkat cells | [17] |
| Various | General Apoptosis | 50 nM to 100 µM | Typically at the start of culture | Effective range depending on cell type/stimulus | [16] |
| Bovine Brain Endothelial Cells | Oxyhemoglobin | Not specified | Not specified | Significantly reduced cell detachment and caspase-2/-3 activities | [9] |
Visualizations
Caspase-2 Activation and Downstream Signaling
Caption: Caspase-2 activation pathway and point of inhibition by Z-VDVAD-FMK.
Experimental Workflow
Caption: General experimental workflow for studying caspase-2 inhibition.
Experimental Protocols
Protocol 1: General Procedure for Caspase-2 Inhibition in Adherent Cells
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well or 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%) overnight.
-
Inhibitor Preparation: Thaw an aliquot of the Z-VDVAD-FMK stock solution (e.g., 10 mM in DMSO) and the DMSO vehicle control immediately before use.
-
Pre-treatment: Dilute the Z-VDVAD-FMK stock solution and DMSO in fresh, pre-warmed culture medium to the desired final concentration (e.g., 20 µM). Remove the old medium from the cells and replace it with the medium containing the inhibitor or the DMSO vehicle control.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator to allow the inhibitor to permeate the cells.[14]
-
Induction of Apoptosis: Add the apoptotic stimulus (e.g., etoposide, doxorubicin) directly to the medium at its predetermined optimal concentration.
-
Incubation Post-Induction: Continue to incubate the cells for the desired period (e.g., 6, 12, or 24 hours), depending on the specific apoptosis induction protocol.
-
Harvesting: Harvest the cells for downstream analysis. For adherent cells, this involves collecting both the floating (apoptotic) and attached cells. The attached cells can be detached using trypsin or a cell scraper. Pellet the cells by centrifugation.
-
Downstream Analysis: Proceed with specific assays such as a caspase activity assay (Protocol 2), Western blotting (Protocol 3), or a cell viability assay (Protocol 4).
Protocol 2: Caspase-2 Activity Assay (Colorimetric)
This protocol measures caspase-2 activity based on the cleavage of a specific colorimetric substrate, such as Ac-VDVAD-pNA, which releases the chromophore p-nitroaniline (pNA).[18][19]
-
Cell Lysis:
-
Resuspend the cell pellets from Protocol 1 in 50 µL of chilled cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup:
-
In a 96-well flat-bottom microplate, add 50 µg of protein from each sample to separate wells. Adjust the volume of each sample to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT) to each well.
-
Add 5 µL of the Caspase-2 substrate Ac-VDVAD-pNA (4 mM stock solution).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[18] The increase in absorbance is proportional to the caspase-2 activity in the sample.
Protocol 3: Western Blot Analysis
This protocol allows for the detection of pro-caspase-2, its cleaved (active) fragments, and downstream cleavage events (e.g., cleaved PARP).[20][21]
-
Protein Extraction: Lyse cell pellets from Protocol 1 in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Caspase-2, cleaved Caspase-2, or a downstream target like PARP or Bid. Dilute the antibody in blocking buffer and incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the cleaved caspase-2 band and its downstream targets in the Z-VDVAD-FMK-treated samples compared to the control indicates successful inhibition.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.[22]
-
Cell Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[22]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[22]
-
Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader. A higher absorbance corresponds to greater cell viability. An increase in viability in the Z-VDVAD-FMK-treated group compared to the apoptosis-induced control demonstrates the protective effect of caspase-2 inhibition.
References
- 1. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-2 - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. rndsystems.com [rndsystems.com]
- 11. invivogen.com [invivogen.com]
- 12. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 18. bosterbio.com [bosterbio.com]
- 19. scbt.com [scbt.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Optimal Use of FMK-Based Caspase Inhibitors
A-Level Heading: Introduction to Z-VDVA-(DL-Asp)-FMK and Related Caspase Inhibitors
This document provides a comprehensive guide to determining the optimal working concentration and application of this compound and related compounds, drawing upon established protocols for Z-VAD-FMK and Z-VDVAD-FMK.
Mechanism of Action
FMK-based caspase inhibitors function as irreversible inhibitors by forming a covalent bond with the catalytic cysteine residue in the active site of the target caspase(s).[1][3] This action prevents the processing of downstream substrates, thereby blocking the apoptotic cascade or other caspase-dependent signaling pathways.[4][5] It is important to note that while these inhibitors are potent tools, some can have off-target effects, and at high concentrations, Z-VAD-FMK has been observed to induce necroptosis in certain cell types.[6][7][8]
Quantitative Data Summary
The optimal working concentration of a caspase inhibitor is highly dependent on the cell type, the specific apoptotic stimulus, and the duration of the experiment.[9][10] The following tables summarize recommended concentrations for the related compounds Z-VAD-FMK and Z-VDVAD-FMK from various sources.
Table 1: Stock and Working Concentrations for Z-VAD-FMK (Pan-Caspase Inhibitor)
| Parameter | Concentration | Solvent | Source(s) |
| Stock Solution | 10 - 20 mM | DMSO | [3][4][10] |
| General Cell Culture | 10 - 100 µM | Cell Culture Medium | [2][4][10] |
| Jurkat Cells | 20 µM | Cell Culture Medium | [1] |
| THP.1 Cells | 10 µM | Cell Culture Medium | [11] |
| HL60 Cells | 50 µM | Cell Culture Medium | [11] |
| Human Granulosa Cells | 50 µM | Cell Culture Medium | [11][12] |
| Neutrophils | 1 - 30 µM (inhibition), >100 µM (enhancement of TNFα-induced apoptosis) | Cell Culture Medium | [11] |
Table 2: Stock and Working Concentrations for Z-VDVAD-FMK (Caspase-2 Inhibitor)
| Parameter | Concentration | Solvent | Source(s) |
| Stock Solution | 1 - 5 mM (typical) | DMSO | [13] |
| General Cell Culture | 2 - 100 µM | Cell Culture Medium | [13] |
| HMEC-1 Cells | 2 µM | Cell Culture Medium | [13] |
| Lovastatin-induced Apoptosis | 100 µM | Cell Culture Medium | [13] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of FMK-Based Caspase Inhibitors
-
Reconstitution : Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. To prepare a 10 mM stock solution of Z-VAD-FMK (MW: 467.5 g/mol ), for example, reconstitute 1 mg of the powder in 213.9 µl of fresh, high-quality DMSO.[4] Adjust the volume accordingly for other desired concentrations or related inhibitors. Vortex thoroughly to ensure complete dissolution.
-
Storage :
Protocol 2: Determination of Optimal Working Concentration (Dose-Response Assay)
This protocol outlines a general method to determine the most effective concentration of the inhibitor for your specific cell line and experimental conditions.
-
Cell Seeding : Plate your cells at a density appropriate for your chosen endpoint assay (e.g., viability assay, western blot, caspase activity assay) and allow them to adhere overnight.
-
Inhibitor Preparation : Prepare a series of dilutions of the caspase inhibitor in your cell culture medium from your stock solution. A common range to test is 5, 10, 20, 50, and 100 µM.[9] Always include a vehicle control (DMSO only) at the same final concentration as in your highest inhibitor concentration.
-
Pre-incubation : Pre-treat the cells with the different concentrations of the inhibitor for 1 hour before inducing apoptosis.[4] The optimal pre-incubation time can vary, so a time-course experiment (e.g., 30 min, 1 hr, 2 hr) may also be beneficial.
-
Induction of Apoptosis : Add your apoptotic stimulus (e.g., staurosporine, etoposide, TNFα) to the wells, including the vehicle control and inhibitor-treated wells.
-
Incubation : Incubate the cells for a period sufficient to induce a measurable apoptotic response in the positive control (stimulus only) group. This time will be dependent on the stimulus and cell type.
-
Endpoint Analysis : Measure the apoptotic response using your chosen assay. This could include:
-
Caspase Activity Assays : Use a fluorometric or colorimetric assay to measure the activity of the target caspase(s).
-
Western Blot : Analyze the cleavage of caspase substrates like PARP or the activation of caspases (e.g., cleaved caspase-3).[4]
-
Flow Cytometry : Use Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis.[7][14]
-
Cell Viability Assays : Use assays like MTT or WST-1 to assess overall cell viability.[12]
-
-
Data Analysis : Plot the apoptotic response as a function of the inhibitor concentration to determine the concentration that gives the desired level of inhibition.
Protocol 3: General Protocol for Inhibiting Apoptosis in Cell Culture
-
Seed cells and allow them to adhere as per your standard protocol.
-
Based on your dose-response experiment, prepare the optimal concentration of the caspase inhibitor in fresh cell culture medium.
-
Pre-incubate the cells with the inhibitor-containing medium for 1 hour (or your optimized time).
-
Add the apoptotic stimulus to the culture medium.
-
Incubate for the desired experimental duration.
-
Harvest and analyze the cells for the desired apoptotic markers.
Visualizations
Caption: Simplified signaling pathway of apoptosis and caspase inhibition.
Caption: Experimental workflow for determining optimal inhibitor concentration.
References
- 1. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. invivogen.com [invivogen.com]
- 4. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 5. apexbt.com [apexbt.com]
- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. kumc.edu [kumc.edu]
Application Notes and Protocols for Z-VDVA-(DL-Asp)-FMK in Western Blot Analysis of PARP Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VDVA-(DL-Asp)-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-2. Caspase-2 is an initiator caspase that plays a crucial role in some apoptotic pathways. Upon activation, caspase-2 can initiate a cascade of downstream effector caspases, such as caspase-3, leading to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP by activated caspase-3 is a hallmark of apoptosis. These application notes provide a detailed protocol for utilizing this compound as a tool to investigate the role of caspase-2 in apoptosis by monitoring PARP cleavage via Western blot.
Mechanism of Action
This compound contains a peptide sequence (VDVA) that is recognized by the active site of caspase-2. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue of the caspase, leading to irreversible inhibition. By specifically blocking the activity of caspase-2, this compound allows researchers to dissect the signaling pathways leading to apoptosis and to determine if PARP cleavage in their experimental system is dependent on caspase-2 activation.
Signaling Pathway of Caspase-2 Mediated PARP Cleavage
Caption: Caspase-2 signaling pathway leading to PARP cleavage.
Experimental Protocols
I. Cell Culture and Treatment
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (lyophilized)
-
Anhydrous DMSO
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
Phosphate-buffered saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Inhibitor Pre-treatment: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentrations (e.g., 10, 25, 50, 100 µM) in complete cell culture medium. Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO2 incubator.
-
Induction of Apoptosis: Add the apoptosis-inducing agent at a pre-determined optimal concentration to the wells. Include the following controls:
-
Vehicle control (medium with DMSO)
-
Inducing agent alone
-
Inhibitor alone
-
-
Incubation: Incubate the plates for the desired time period (e.g., 6, 12, 24 hours).
-
Cell Lysis: After incubation, proceed to cell lysis for Western blot analysis.
II. Western Blot for PARP Cleavage
Materials:
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gel)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PARP (that recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary PARP antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Visualize the bands using a chemiluminescence imaging system. The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.
-
Experimental Workflow
Caption: Western blot experimental workflow.
Data Presentation
The results of the Western blot can be quantified by densitometry. The intensity of the cleaved PARP band (89 kDa) can be normalized to a loading control (e.g., β-actin or GAPDH). The data can be presented in a table to show the dose-dependent effect of this compound on PARP cleavage.
Table 1: Dose-Dependent Inhibition of Etoposide-Induced PARP Cleavage by this compound in Jurkat Cells
| Treatment Group | Z-VDVA-FMK (µM) | Etoposide (50 µM) | Relative Cleaved PARP/β-actin Ratio (Fold Change) |
| Vehicle Control | 0 | - | 1.0 |
| Etoposide Alone | 0 | + | 8.5 ± 0.7 |
| Etoposide + Inhibitor | 10 | + | 6.2 ± 0.5 |
| Etoposide + Inhibitor | 25 | + | 4.1 ± 0.4 |
| Etoposide + Inhibitor | 50 | + | 2.3 ± 0.3 |
| Etoposide + Inhibitor | 100 | + | 1.2 ± 0.2 |
Data are representative and presented as mean ± standard deviation from three independent experiments.
Interpretation of Results
A dose-dependent decrease in the cleaved PARP fragment in the presence of this compound indicates that the apoptotic stimulus induces PARP cleavage through a caspase-2-dependent pathway. The absence of an inhibitory effect would suggest that caspase-2 is not the primary initiator caspase in that specific apoptotic model. These results are crucial for understanding the specific molecular pathways of apoptosis and for the development of targeted therapeutics.
Application Notes and Protocols: Z-VDVA-(DL-Asp)-FMK in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A key pathological mechanism contributing to this neuronal loss is apoptosis, or programmed cell death. The caspase family of proteases plays a central role in executing the apoptotic cascade. Among these, caspase-2 has emerged as a critical initiator caspase in neuronal apoptosis, particularly in the context of neurodegenerative conditions.
Z-VDVA-(DL-Asp)-FMK is a derivative of Z-VDVAD-FMK, a highly specific and irreversible inhibitor of caspase-2. As a cell-permeable compound, it offers a valuable tool for investigating the role of caspase-2 in neurodegenerative disease models and for evaluating the therapeutic potential of caspase-2 inhibition. These application notes provide an overview of the utility of this compound, along with detailed protocols for its use in relevant experimental models.
Mechanism of Action
This compound, like its parent compound, is a peptide-based inhibitor with a fluoromethylketone (FMK) moiety that irreversibly binds to the active site of caspase-2. The benzyloxycarbonyl (Z) group enhances cell permeability, allowing the inhibitor to effectively reach its intracellular target. By specifically inhibiting caspase-2, this compound allows for the elucidation of its precise role in apoptotic pathways, distinguishing its effects from those of other caspases.
Caspase-2 is considered an initiator caspase that can be activated by various cellular stress signals relevant to neurodegeneration, including DNA damage and oxidative stress. Once activated, caspase-2 can cleave and activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis. It can also act upstream of the mitochondria to promote the release of pro-apoptotic factors.
Applications in Neurodegenerative Disease Models
1. Alzheimer's Disease (AD): Studies have strongly implicated caspase-2 in the neuronal death induced by β-amyloid (Aβ), a hallmark of Alzheimer's pathology.[1][2] Inhibition of caspase-2 has been shown to protect neurons from Aβ toxicity.[1][2] this compound can be used in in vitro models, such as primary neuronal cultures or neuronal cell lines treated with Aβ oligomers, to assess its neuroprotective effects.
2. Huntington's Disease (HD): In Huntington's disease, the mutant huntingtin (mHtt) protein is cleaved by caspases, generating toxic fragments that contribute to neuronal dysfunction and death. Caspase-2 has been identified as one of the proteases involved in this cleavage. Genetic ablation of caspase-2 in a mouse model of HD has been shown to ameliorate behavioral deficits, suggesting that inhibiting this caspase could be a viable therapeutic strategy.
3. Parkinson's Disease (PD): While the role of caspase-2 in Parkinson's disease is less defined, apoptosis is a known mechanism of dopaminergic neuron loss. The investigation of specific caspase inhibitors like this compound in cellular and animal models of PD (e.g., using toxins like MPTP or 6-OHDA) could provide valuable insights into the apoptotic pathways involved.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using caspase inhibitors in neurodegenerative disease models. While specific data for this compound is limited, the results from studies using the parent compound Z-VDVAD-FMK or pan-caspase inhibitors provide an indication of the expected outcomes.
Table 1: Effect of Caspase-2 Inhibition on Neuronal Viability in an in vitro Alzheimer's Disease Model
| Treatment | Cell Type | Neuronal Viability (%) | Fold Change vs. Aβ | Reference |
| Control | Primary Hippocampal Neurons | 100 ± 5 | - | [1] |
| Aβ (10 µM) | Primary Hippocampal Neurons | 45 ± 7 | 1.0 | [1] |
| Aβ (10 µM) + Z-VAD-FMK (50 µM) | Primary Hippocampal Neurons | 85 ± 6 | 1.89 | [3] |
| Aβ (10 µM) + Caspase-2 Antisense | Primary Hippocampal Neurons | 95 ± 8 | 2.11 | [1] |
Table 2: Effect of Caspase Inhibition on Apoptosis in an in vivo Huntington's Disease Model (TUNEL Assay)
| Treatment Group | Brain Region | % TUNEL-positive cells | Fold Change vs. HD Model | Reference |
| Wild-type | Striatum | 2 ± 0.5 | - | [4] |
| HD Mouse Model | Striatum | 15 ± 2.1 | 1.0 | [4] |
| HD Mouse Model + Z-VAD-FMK | Striatum | 5 ± 1.2 | 0.33 | [5] |
Table 3: Effect of Caspase Inhibition on Protein Markers of Apoptosis in Neuronal Cells (Western Blot Quantification)
| Treatment | Protein Marker | Relative Protein Level (normalized to control) | Fold Change vs. Toxin | Reference |
| Control | Cleaved Caspase-3 | 1.0 | - | [1] |
| Aβ (10 µM) | Cleaved Caspase-3 | 3.5 ± 0.4 | 3.5 | [1] |
| Aβ (10 µM) + Caspase-2 Antisense | Cleaved Caspase-3 | 1.2 ± 0.2 | 0.34 | [1] |
| Control | Cleaved PARP | 1.0 | - | [6] |
| Staurosporine (1 µM) | Cleaved PARP | 4.2 ± 0.5 | 4.2 | [6] |
| Staurosporine (1 µM) + Z-VAD-FMK (20 µM) | Cleaved PARP | 1.5 ± 0.3 | 0.36 | [6] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using Primary Neuronal Cultures
Objective: To assess the ability of this compound to protect primary neurons from a neurotoxic insult (e.g., Aβ oligomers).
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Neurotoxic agent (e.g., pre-aggregated Aβ1-42 oligomers)
-
Cell viability assay kit (e.g., MTT or LDH release assay)
-
96-well cell culture plates
Procedure:
-
Plate primary neurons in 96-well plates at a suitable density and culture for 7-10 days to allow for maturation.
-
Prepare working solutions of this compound in culture medium. A dose-response experiment is recommended (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Pre-incubate the neurons with this compound or vehicle (DMSO) for 1-2 hours.
-
Add the neurotoxic agent (e.g., Aβ oligomers at a final concentration of 10 µM) to the wells. Include control wells with vehicle only, inhibitor only, and neurotoxin only.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
-
Quantify the results and express as a percentage of the vehicle-treated control.
Protocol 2: Caspase-2 Activity Assay in Neuronal Cell Lysates
Objective: To measure the direct inhibitory effect of this compound on caspase-2 activity in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound
-
Cell lysis buffer
-
Caspase-2 fluorometric assay kit (containing a specific caspase-2 substrate, e.g., Ac-VDVAD-AFC)
-
Fluorometer
Procedure:
-
Culture neuronal cells in appropriate culture dishes.
-
Treat cells with the apoptosis-inducing agent in the presence or absence of this compound for a specified time.
-
Harvest the cells and prepare cell lysates according to the assay kit protocol.
-
Determine the protein concentration of each lysate.
-
In a 96-well black plate, add an equal amount of protein from each lysate.
-
Add the caspase-2 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.
-
Calculate the caspase-2 activity and express it as a fold change relative to the untreated control.
Protocol 3: TUNEL Assay for Apoptosis Detection in Brain Tissue
Objective: To quantify apoptosis in the brain tissue of a neurodegenerative disease animal model treated with this compound.
Materials:
-
Brain tissue sections (paraffin-embedded or frozen) from treated and control animals
-
TUNEL assay kit
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
Fluorescence microscope
-
DAPI for nuclear counterstaining
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections, or fix and permeabilize frozen sections.
-
Perform antigen retrieval if necessary.
-
Incubate the sections with Proteinase K to permeabilize the tissue.
-
Follow the TUNEL assay kit manufacturer's protocol for the labeling reaction with TdT enzyme and labeled dUTPs.
-
Wash the sections to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize the sections under a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the wavelength of the chosen label.
-
Quantify the number of TUNEL-positive cells per field of view in the brain region of interest.
Protocol 4: Western Blot Analysis of Apoptotic Proteins
Objective: To analyze the effect of this compound on the expression and cleavage of key apoptotic proteins.
Materials:
-
Neuronal cell or tissue lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-caspase-2, anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates and determine protein concentrations.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Perform densitometric analysis to quantify the protein bands, normalizing to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Caspase-2 mediated apoptotic signaling pathway.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. Caspase-2 Mediates Neuronal Cell Death Induced by β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-2 Mediates Neuronal Cell Death Induced by β-Amyloid | Journal of Neuroscience [jneurosci.org]
- 3. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Preparing Z-VDVA-(DL-Asp)-FMK Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VDVA-(DL-Asp)-FMK is a potent and specific inhibitor of caspase-2, an initiator caspase involved in certain apoptotic pathways.[1][2] As a fluoromethylketone (FMK)-derivatized peptide, it acts as an irreversible inhibitor by covalently binding to the active site of the enzyme.[3] This characteristic makes it a valuable tool for studying the specific roles of caspase-2 in apoptosis and other cellular processes. Due to its hydrophobic nature, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution for use in in vitro experiments. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C32H46FN5O11 | [1] |
| Molecular Weight | 695.73 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
Table 2: Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥34.8 mg/mL | Use of newly opened, high-purity (>99.9%) DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][4] Sonication may be required to fully dissolve the compound.[1] | [5] |
| Ethanol | Insoluble | [5] | |
| Water | Insoluble | [5] |
Table 3: Storage and Stability
| Form | Storage Temperature | Stability | Notes | Reference |
| Powder | -20°C to -80°C | Up to 2 years | Store in a dry, dark place. Avoid repeated freeze-thaw cycles. | [1] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Keep vials tightly sealed to prevent moisture absorption by DMSO. | [1] |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Keep vials tightly sealed. | [1] |
Signaling Pathway and Experimental Workflow
Caspase-2 Activation Pathway
The following diagram illustrates a simplified signaling pathway involving the activation of caspase-2. This compound specifically inhibits the activity of activated caspase-2.
Caption: Simplified Caspase-2 Activation Pathway and Inhibition by this compound.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the general workflow for preparing a this compound stock solution.
References
Application Notes and Protocols for Z-VDVAD-FMK: A Guide to Long-Term Storage, Stability, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the handling, storage, and utilization of Z-VDVAD-FMK, a specific and irreversible inhibitor of caspase-2. The following sections detail its stability under various conditions, protocols for its use in cell-based assays, and a description of the signaling pathway it targets.
Introduction to Z-VDVAD-FMK
Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp-Val-Ala-Asp-Fluoromethylketone) is a synthetic peptide that acts as a potent and irreversible inhibitor of caspase-2.[1] Caspase-2 is a highly conserved initiator caspase implicated in apoptotic signaling pathways, particularly in response to cellular stress.[2][3] By covalently binding to the active site of caspase-2, Z-VDVAD-FMK effectively blocks its proteolytic activity, making it a valuable tool for studying the specific roles of this enzyme in apoptosis, cell cycle regulation, and other cellular processes. While it is designed to be specific for caspase-2, it is worth noting that at higher concentrations, it may also inhibit other caspases such as caspase-3 and -7.[4]
Long-Term Storage and Stability
Proper storage of Z-VDVAD-FMK is critical to maintain its inhibitory activity. The stability of the compound is dependent on whether it is in its lyophilized powder form or reconstituted in a solvent.
Data Presentation: Stability of Z-VDVAD-FMK
| Form | Storage Temperature | Recommended Solvent | Stability Period |
| Lyophilized Powder | -20°C | N/A | At least 12 months |
| Reconstituted Stock | -20°C | DMSO | Up to 1 month |
| Reconstituted Stock | -80°C | DMSO | Up to 6 months |
Note: Aqueous solutions of Z-VDVAD-FMK are not recommended for storage for more than one day.[4] For in-cell applications, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Signaling Pathway of Caspase-2 Activation
Z-VDVAD-FMK targets caspase-2, an initiator caspase that is activated in response to various cellular stresses, including DNA damage and centrosome amplification.[5][6] A key activation platform for caspase-2 is the PIDDosome, a multi-protein complex.[2][3][7]
The formation of the PIDDosome is initiated by the p53-induced protein with a death domain (PIDD).[5] In response to cellular stress, PIDD recruits the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain). RAIDD, in turn, recruits pro-caspase-2 molecules, bringing them into close proximity and facilitating their dimerization and subsequent auto-activation.[2] Once activated, caspase-2 can cleave and activate downstream substrates, such as the pro-apoptotic protein Bid, which then translocates to the mitochondria to initiate the intrinsic apoptotic pathway.[3]
Experimental Protocols
The following are detailed protocols for the preparation and use of Z-VDVAD-FMK in cell culture experiments. It is crucial to optimize concentrations and incubation times for each specific cell line and experimental setup.
Protocol 1: Preparation of Z-VDVAD-FMK Stock Solution
Materials:
-
Lyophilized Z-VDVAD-FMK
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized Z-VDVAD-FMK to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the lyophilized powder in anhydrous DMSO to a stock concentration of 10-20 mM. For example, to prepare a 10 mM stock solution from 1 mg of Z-VDVAD-FMK (MW: 695.73 g/mol ), add approximately 143.7 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Inhibition of Apoptosis in Cell Culture
This protocol provides a general workflow for using Z-VDVAD-FMK to inhibit caspase-2 mediated apoptosis in a cell culture model.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Z-VDVAD-FMK stock solution (10-20 mM in DMSO)
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
Phosphate-buffered saline (PBS)
-
Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide kit, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks at a density that will not lead to overconfluence during the experiment. For adherent cells, allow them to attach overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the Z-VDVAD-FMK stock solution. Dilute the stock solution in fresh, complete cell culture medium to the desired final working concentration. A typical starting concentration is 20-50 µM, but this should be optimized for your cell line.[8][9]
-
Pre-treatment: Remove the existing medium from the cells and replace it with the medium containing Z-VDVAD-FMK. It is also recommended to have a vehicle control group treated with the same final concentration of DMSO. Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.[9]
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the wells containing the Z-VDVAD-FMK and the control wells.
-
Incubation: Incubate the cells for a period appropriate for the inducing agent and cell type, typically ranging from 4 to 24 hours.
-
Analysis of Apoptosis: Harvest the cells and analyze for markers of apoptosis. This can be done using various methods:
-
Flow Cytometry: Stain cells with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9]
-
Western Blotting: Prepare cell lysates and perform Western blotting to detect the cleavage of caspase substrates such as PARP or pro-caspase-3.
-
Caspase Activity Assay: Use a fluorogenic or colorimetric substrate for caspase-2 to measure its enzymatic activity in cell lysates.
-
Conclusion
Z-VDVAD-FMK is a critical tool for elucidating the specific functions of caspase-2 in cellular signaling. Adherence to proper storage and handling protocols is essential for maintaining its efficacy. The provided experimental outlines serve as a starting point for designing robust experiments to investigate the role of caspase-2 in various biological contexts. Researchers should always optimize conditions for their specific experimental systems to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting caspase-2-mediated cell death: from intrinsic PIDDosome activation to chemical modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pnas.org [pnas.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Reactome | The PIDDosome activates CASP2 [reactome.org]
- 8. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Z-VDVA-(DL-Asp)-FMK in Flow Cytometry Analysis of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VDVA-(DL-Asp)-FMK is a specific, cell-permeable inhibitor of caspase-2. Caspases, a family of cysteine proteases, are central to the execution of apoptosis. Caspase-2 is considered an initiator caspase, playing a crucial role in certain apoptotic pathways, particularly those initiated by cellular stress, such as DNA damage.[1] The use of this compound allows for the specific investigation of the role of caspase-2 in apoptotic processes. Flow cytometry is a powerful technique to analyze apoptosis at the single-cell level, and when combined with specific caspase inhibitors like this compound, it enables the elucidation of the involvement of specific caspase pathways in programmed cell death.
These application notes provide a detailed protocol for using this compound in conjunction with flow cytometry to study apoptosis. The protocol is designed to be a comprehensive guide for researchers, from experimental design to data analysis.
Signaling Pathway of Caspase-2 in Apoptosis
Caspase-2 is activated in response to various cellular stresses, most notably DNA damage. Its activation is tightly regulated and often involves the formation of a large protein complex called the PIDDosome.[2] This complex brings pro-caspase-2 molecules into close proximity, leading to their dimerization and auto-activation.[2] Once active, caspase-2 can cleave a variety of downstream substrates, a key one being Bid (BH3 interacting-domain death agonist).[2] Cleavage of Bid to its truncated form, tBid, leads to its translocation to the mitochondria, where it promotes mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to the activation of executioner caspases (e.g., caspase-3 and -7) and the dismantling of the cell.
Experimental Protocols
Materials
-
This compound (or its related derivative Z-VDVAD-FMK)
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) or other viability dye (e.g., 7-AAD)
-
Flow cytometer
Protocol for Apoptosis Induction and Inhibition
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a complete culture medium to the desired final concentrations. A concentration range of 20-100 µM is a good starting point for optimization.
-
Add the this compound containing medium to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Induction of Apoptosis:
-
Following the pre-incubation period, add the apoptosis-inducing agent to the cell culture medium.
-
The concentration of the inducing agent and the incubation time should be optimized based on the cell type and the specific agent used.
-
-
Controls:
-
Untreated Control: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the inhibitor and inducing agent.
-
Apoptosis Inducer Control: Cells treated only with the apoptosis-inducing agent.
-
Inhibitor Control: Cells treated only with this compound.
-
-
Cell Harvesting:
-
After the incubation period, gently collect both adherent and suspension cells.
-
For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA) and neutralize with a complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining for Flow Cytometry:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye (e.g., PI) according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as soon as possible.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Set up appropriate gates to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Data Presentation
The following table provides a representative example of quantitative data that can be obtained from a flow cytometry experiment using a caspase-2 inhibitor. The data illustrates the percentage of apoptotic cells in different treatment groups.
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle Control (DMSO) | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.6 |
| Apoptosis Inducer (e.g., Etoposide) | 45.7 ± 4.2 | 35.1 ± 3.5 | 19.2 ± 2.8 |
| Z-VDVAD-fmk (50 µM) + Apoptosis Inducer | 68.9 ± 3.8 | 18.3 ± 2.1 | 12.8 ± 1.9 |
| Z-VDVAD-fmk alone (50 µM) | 93.5 ± 2.8 | 3.1 ± 1.0 | 3.4 ± 0.7 |
Note: The values presented are for illustrative purposes and may vary depending on the cell type, apoptosis inducer, and experimental conditions. A study on irofulven-induced apoptosis showed that the caspase-2 inhibitor Z-VDVAD-fmk resulted in a 42.3 ± 6.0% inhibition of apoptosis.[3]
Experimental Workflow
The following diagram illustrates the general workflow for assessing the role of caspase-2 in apoptosis using this compound and flow cytometry.
Conclusion
The use of the caspase-2 specific inhibitor this compound in combination with flow cytometry provides a robust method for dissecting the involvement of caspase-2 in apoptotic signaling pathways. By following the detailed protocols and considering the experimental design outlined in these application notes, researchers can effectively investigate the specific role of this initiator caspase in various cellular models and in response to different apoptotic stimuli. This approach is invaluable for basic research into the mechanisms of cell death and for the development of novel therapeutic strategies that target apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Z-VDVAD-FMK and Caspase-2 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Z-VDVAD-FMK not inhibiting caspase-2 activity in their experiments.
Troubleshooting Guide: Z-VDVAD-FMK Ineffectiveness
Issue: Z-VDVAD-FMK is not inhibiting caspase-2 activity or preventing downstream apoptotic events in my experimental model.
This guide provides a step-by-step approach to troubleshoot potential issues with Z-VDVAD-FMK experiments.
Step 1: Verify Inhibitor Integrity and Handling
Proper storage and handling of Z-VDVAD-FMK are crucial for its activity.
Recommendations:
-
Storage: Upon receipt, store the lyophilized powder at -20°C to -70°C.[1]
-
Reconstitution: Reconstitute the inhibitor in high-quality, anhydrous DMSO.[2] Once reconstituted, aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to inhibitor degradation.[3]
-
Solubility in Media: Z-VDVAD-FMK is not soluble in aqueous solutions like cell culture media. Prepare a concentrated stock in DMSO and dilute it into your media immediately before use. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).[4]
Step 2: Optimize Experimental Protocol
Several factors in your experimental setup can influence the apparent effectiveness of Z-VDVAD-FMK.
Recommendations:
-
Inhibitor Concentration: The effective concentration of Z-VDVAD-FMK can vary depending on the cell type, stimulus, and experimental duration. A typical starting concentration is in the range of 20-100 µM.[3][5] Perform a dose-response curve to determine the optimal concentration for your system.
-
Pre-incubation Time: Pre-incubate your cells with Z-VDVAD-FMK before inducing apoptosis. A pre-incubation time of 30 minutes to 1 hour is generally recommended to allow for cell permeability and target engagement.
-
Positive and Negative Controls:
-
Positive Control (Inhibition): Use a known inducer of caspase-2 dependent apoptosis in your cell type to confirm that the inhibitor can block a defined pathway.
-
Negative Control (Inhibitor): A suitable negative control for peptide-based caspase inhibitors is Z-FA-FMK, which inhibits cathepsins B and L but not caspases.[6] This helps to rule out non-specific effects of the inhibitor.
-
Positive Control (Apoptosis): Ensure your apoptosis induction is working as expected by including a sample with the inducing agent but without the inhibitor.
-
Step 3: Validate Caspase-2 Assay
Issues with the caspase-2 activity assay itself can be misinterpreted as inhibitor failure.
Recommendations:
-
Assay Principle: Caspase-2 activity is often measured using a colorimetric or fluorometric assay based on the cleavage of a specific substrate, such as Ac-VDVAD-pNA or VDVAD-AFC.[4][7]
-
Assay Components:
-
DTT Concentration: Caspase activity assays require a reducing agent, typically DTT, in the reaction buffer at a final concentration of around 10 mM for full enzyme activity.[8][9] Insufficient DTT can lead to low or no detectable activity.
-
Lysate Preparation: Ensure complete cell lysis to release caspase-2. Freeze-thaw cycles can aid in lysis.[10]
-
-
Data Analysis: Always subtract the background absorbance/fluorescence from your readings. The background can be determined from wells containing cell lysate and buffer but no substrate, or from a blank with just buffer and substrate.[8][11]
-
Alternative Readouts: Confirm caspase-2 activation and inhibition by Western blot analysis of pro-caspase-2 cleavage.
Frequently Asked Questions (FAQs)
Q1: Is Z-VDVAD-FMK completely specific for caspase-2?
A1: While Z-VDVAD-FMK is designed as a specific inhibitor for caspase-2, pentapeptide-based inhibitors can exhibit some cross-reactivity with other caspases. Notably, substrates and inhibitors based on the VDVAD sequence have been shown to be potent inhibitors of caspase-3 as well.[12] Therefore, it is crucial to use appropriate controls and potentially a secondary method to confirm the specific inhibition of caspase-2.
| Inhibitor | Target(s) | Notes |
| Z-VDVAD-FMK | Primarily Caspase-2 | May also inhibit Caspase-3 and other caspases at higher concentrations.[5][12] |
| Z-VAD-FMK | Pan-caspase inhibitor | Broadly inhibits multiple caspases, but with some reports of lower efficacy against caspase-2.[13] |
Q2: Could caspase-2 be activated through a pathway that is not blocked by Z-VDVAD-FMK?
A2: Yes, caspase-2 can be activated through multiple pathways, and the efficacy of Z-VDVAD-FMK might be context-dependent. The best-characterized activation platform is the PIDDosome, which forms in response to stimuli like genotoxic stress.[14][15] However, there is evidence for PIDDosome-independent activation of caspase-2.[16][17] For instance, in some cellular contexts, caspase-2 activation can occur downstream of caspase-3 or via the death-inducing signaling complex (DISC).[14][18] If caspase-2 activation in your system is not dependent on the canonical PIDDosome pathway, the inhibitor might appear less effective.
Signaling and Experimental Workflow Diagrams
Caption: Caspase-2 can be activated through both PIDDosome-dependent and -independent pathways.
Caption: A logical workflow for troubleshooting experiments where Z-VDVAD-FMK appears ineffective.
Q3: Can cell death still occur even if Z-VDVAD-FMK successfully inhibits caspase-2?
A3: Yes, inhibition of a single caspase, including caspase-2, may not be sufficient to block cell death entirely. Cells can utilize alternative, caspase-independent cell death pathways.[19] For example, after mitochondrial outer membrane permeabilization (MOMP), cell death can proceed even in the absence of caspase activity.[19] Furthermore, some stimuli might co-activate multiple cell death pathways. If you observe cell death despite evidence of caspase-2 inhibition (e.g., from a Western blot), it is likely that a caspase-independent mechanism is at play.
Q4: What are some alternative inhibitors for studying caspase-2?
A4: If you continue to experience issues with Z-VDVAD-FMK or have concerns about its specificity, you might consider other inhibitors. Research is ongoing to develop more selective caspase-2 inhibitors. Some alternatives that have been explored include:
-
Peptidomimetics with non-natural modifications: These are designed to improve selectivity over other caspases.
-
Small molecule inhibitors: These are being developed to offer different modes of interaction with the enzyme.
It is advisable to consult recent literature for the latest developments in selective caspase-2 inhibitors.
Detailed Experimental Protocol: Colorimetric Caspase-2 Activity Assay
This protocol is a general guideline for measuring caspase-2 activity in cell lysates using a colorimetric substrate like Ac-VDVAD-pNA.
Materials:
-
Cells treated with apoptosis inducer +/- Z-VDVAD-FMK
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT - add DTT fresh )
-
Caspase-2 substrate (Ac-VDVAD-pNA, 4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Harvest cells (e.g., 1-5 x 10^6 cells per sample) by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50-100 µg of protein from your cell lysate to each well. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Include wells for a blank (50 µL Cell Lysis Buffer without lysate) to measure background absorbance.
-
-
Enzymatic Reaction:
-
Prepare the 2X Reaction Buffer with fresh DTT.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-VDVAD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from all sample readings.
-
The caspase-2 activity can be expressed as the change in absorbance per microgram of protein. Compare the activity in your treated samples to the untreated control.
-
This technical support guide provides a comprehensive resource for researchers using Z-VDVAD-FMK. By systematically addressing potential issues related to the inhibitor, experimental protocol, and underlying biological complexities, users can more effectively troubleshoot their experiments and obtain reliable results.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. mpbio.com [mpbio.com]
- 4. tautomycetin.com [tautomycetin.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. takarabio.com [takarabio.com]
- 10. ulab360.com [ulab360.com]
- 11. mdpi.com [mdpi.com]
- 12. Potent and selective caspase-2 inhibitor prevents MDM-2 cleavage in reversine-treated colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. rupress.org [rupress.org]
- 17. rupress.org [rupress.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. The enigma of caspase-2: the laymen’s view - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting off-target effects of Z-VDVA-(DL-Asp)-FMK
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Z-VDVAD-FMK, a commonly used inhibitor targeting caspase-2. Due to the potential for off-target effects, careful experimental design and result interpretation are critical.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Z-VDVAD-FMK?
Z-VDVAD-FMK is designed as a selective inhibitor for caspase-2, an initiator caspase involved in specific apoptotic pathways, cell cycle regulation, and stress responses.[1][2] Caspase-2's role in cellular processes is complex and still under investigation, making selective tools essential for its study.[3]
Q2: I am observing inhibition of caspases other than caspase-2. Is this expected?
Yes, this is a known issue. While designed for caspase-2, the VDVAD peptide sequence can also be recognized and cleaved by other caspases, particularly the executioner caspases-3 and -7.[3] This cross-reactivity can complicate the interpretation of results, as the observed phenotype may not be solely due to the inhibition of caspase-2.
Q3: My cells are undergoing autophagy after treatment with a peptide-FMK inhibitor. Why is this happening?
This is a significant off-target effect observed with some peptide-based caspase inhibitors, most notably the pan-caspase inhibitor Z-VAD-FMK.[4] Z-VAD-FMK has been shown to induce autophagy by inhibiting the enzyme N-glycanase 1 (NGLY1), a component of the endoplasmic reticulum-associated degradation (ERAD) pathway.[5][6][7] While this effect is best characterized for Z-VAD-FMK, researchers using Z-VDVAD-FMK should be aware of the possibility of similar off-target activities due to structural similarities.
Q4: After inhibiting caspase-2 with Z-VDVAD-FMK, my cells are dying via necrosis or necroptosis instead of apoptosis. What does this mean?
Inhibiting caspases can block the primary apoptotic pathway, causing cells to shift to an alternative, "backup" cell death program.[8] The pan-caspase inhibitor Z-VAD-FMK is known to sensitize cells to necroptosis, a form of programmed necrosis, by preventing caspase-8-mediated cleavage of the kinase RIP1.[8][9] If your experimental stimulus can trigger multiple death pathways, blocking the caspase-dependent route with Z-VDVAD-FMK may reveal an underlying necrotic or necroptotic response.
Q5: How can I be sure the effects I'm seeing are due to caspase-2 inhibition and are not off-target?
Confirming on-target activity requires a multi-pronged approach:
-
Genetic Knockdown: The gold standard is to replicate the inhibitor's effect using genetic tools like siRNA or CRISPR/Cas9 to specifically deplete caspase-2. If the phenotype disappears, it is likely an on-target effect.
-
Use a More Selective Inhibitor: Newer, highly selective caspase-2 inhibitors have been developed that show significantly less cross-reactivity with other caspases.[2] Comparing results between Z-VDVAD-FMK and a more selective compound can help parse on- and off-target effects.
-
Negative Controls: Use a control peptide, such as Z-FA-FMK, which does not effectively inhibit initiator caspases, to control for non-specific effects of peptide-FMK compounds.[10]
-
Rescue Experiments: If possible, perform a rescue experiment by reintroducing a non-targetable form of caspase-2 into knockdown cells to see if the original phenotype is restored.
Q6: Are there alternative inhibitors I can use to avoid these off-target effects?
Yes. For studies where broad caspase inhibition is desired but autophagy is a confounding factor, Q-VD-OPh is a recommended alternative to Z-VAD-FMK as it does not inhibit NGLY1 or induce autophagy.[6][7] For highly specific caspase-2 inhibition, peptidomimetic inhibitors with non-natural amino acids at the P2 position (such as LJ2a and LJ3a) have been developed and demonstrate vastly improved selectivity over Z-VDVAD-FMK.[2]
Troubleshooting Guides
Problem 1: Unexpected Cell Viability Results
-
Symptom: You treat cells with an apoptotic stimulus and Z-VDVAD-FMK, but cell death is not fully blocked, or you observe a different type of cell death morphology (e.g., swelling and lysis instead of blebbing).
-
Possible Cause:
-
Troubleshooting Steps:
-
Measure Caspase Activity: Perform a direct enzymatic assay for caspase-2, -3, and -7 activity in cell lysates to confirm the extent of inhibition for each.
-
Test for Necroptosis: Check for markers of necroptosis, such as phosphorylation of RIPK1, RIPK3, and MLKL, via Western blot. See if a necroptosis inhibitor (e.g., Necrostatin-1) can block the observed cell death.
-
Use a Pan-Caspase Inhibitor: Compare the results to a broad-spectrum inhibitor like Z-VAD-FMK or Q-VD-OPh to determine if the residual cell death is caspase-dependent.
-
Problem 2: Induction of Autophagy Markers
-
Symptom: Following treatment with Z-VDVAD-FMK, you observe an increase in LC3-II puncta via fluorescence microscopy or an increased LC3-II/LC3-I ratio on a Western blot.
-
Possible Cause: The inhibitor may have an off-target effect on N-glycanase 1 (NGLY1), which has been shown to induce autophagy.[6][7][11]
-
Troubleshooting Steps:
-
Confirm Autophagic Flux: Treat cells with an autophagy inhibitor that blocks lysosomal degradation, such as Bafilomycin A1 or Chloroquine, in addition to Z-VDVAD-FMK. A further accumulation of LC3-II indicates a genuine increase in autophagosome formation (flux) rather than a blockage of degradation.
-
Use an Alternative Inhibitor: Repeat the experiment using Q-VD-OPh (if broad inhibition is acceptable) or a next-generation selective caspase-2 inhibitor to see if autophagy is still induced.[2][6] If not, the effect is likely off-target.
-
NGLY1 Knockdown: Use siRNA to knock down NGLY1. If NGLY1 depletion phenocopies the autophagic effect of Z-VDVAD-FMK, it strongly suggests this off-target mechanism is responsible.[11]
-
Data Presentation
Table 1: Comparative Specificity of Caspase Inhibitors
| Inhibitor | Primary Target(s) | Known Off-Targets / Cross-Reactivity | Key Features |
| Z-VDVAD-FMK | Caspase-2 | Caspase-3, Caspase-7[3] | Commonly used but has significant cross-reactivity with effector caspases. |
| Z-VAD-FMK | Pan-Caspase (Excludes Caspase-2)[12] | Cathepsins, Calpains, NGLY1[7] | Broad-spectrum; known to induce autophagy and necroptosis.[6][9] |
| Q-VD-OPh | Pan-Caspase | Fewer known off-targets than Z-VAD-FMK | Broad-spectrum; does not induce autophagy via NGLY1 inhibition.[7] |
| LJ3a | Caspase-2 | Highly selective (~946x more for Casp2 vs. Casp3)[2] | Next-generation inhibitor with superior selectivity.[2] |
| Z-FA-FMK | Cathepsins B & L | Inhibits effector caspases (2, 3, 6, 7) but not initiators (8, 10).[13] | Often used as a negative control for initiator caspase studies.[10] |
Experimental Protocols
Protocol 1: Western Blot for LC3-I/II Conversion to Monitor Autophagy
-
Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with your experimental compounds (e.g., vehicle, stimulus, stimulus + Z-VDVAD-FMK). For an autophagic flux control, include a condition with Bafilomycin A1 (100 nM) for the final 2-4 hours of the experiment.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel to ensure good separation of the LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa) bands.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against LC3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect bands using an ECL substrate.
-
Analysis: Quantify the band intensity for both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates induction of autophagy. Also, load a housekeeping protein like GAPDH or β-actin to ensure equal loading.
Mandatory Visualizations
Caption: Intended vs. off-target pathways of Z-VDVAD-FMK.
Caption: Troubleshooting workflow for Z-VDVAD-FMK experiments.
Caption: Logical relationships of Z-VDVAD-FMK experimental outcomes.
References
- 1. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective caspase-2 inhibitor prevents MDM-2 cleavage in reversine-treated colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. invivogen.com [invivogen.com]
- 13. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Z-VDVA-(DL-Asp)-FMK incubation time for experiments
Welcome to the Technical Support Center for the effective use of caspase inhibitors. This guide provides detailed information, protocols, and troubleshooting advice for optimizing the incubation time of Z-VDVAD-FMK , a specific and irreversible inhibitor of Caspase-2.
Frequently Asked Questions (FAQs)
Q1: What is Z-VDVAD-FMK and what is its mechanism of action?
A1: Z-VDVAD-FMK is a cell-permeable peptide inhibitor highly specific for Caspase-2.[1][2] Its specificity comes from the peptide sequence Val-Asp-Val-Ala-Asp (VDVAD), which is a preferred cleavage site for Caspase-2. The inhibitor works through its fluoromethyl ketone (FMK) group, which forms an irreversible covalent bond with the cysteine residue in the active site of Caspase-2, thereby permanently inactivating the enzyme.[2]
Q2: Why is it important to optimize the incubation time?
A2: The optimal incubation time for Z-VDVAD-FMK is critical for achieving maximal and specific inhibition without inducing off-target effects. The time required for the inhibitor to permeate the cell membrane, reach its target, and effectively block caspase activation can vary significantly based on several factors:
-
Cell Type: Different cell lines have varying membrane permeability and metabolic rates.
-
Experimental Conditions: Cell density, media composition, and the nature of the apoptotic stimulus can influence inhibitor uptake and efficacy.
-
Inhibitor Concentration: The time needed to reach an effective intracellular concentration is dependent on the external concentration used.
A suboptimal incubation time can lead to incomplete inhibition (if too short) or potential cytotoxicity and off-target effects (if too long).[3]
Q3: What is the recommended starting concentration and incubation time for Z-VDVAD-FMK?
A3: The ideal working concentration and incubation time are highly dependent on the specific experimental system.[4] However, a common starting point is to pre-incubate cells with the inhibitor for 1 to 2 hours before introducing the apoptotic stimulus.[3] A typical concentration range to test is between 20 µM and 100 µM .[1][5] It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and treatment.[3]
Q4: Should I pre-incubate my cells with the inhibitor before adding a stimulus?
A4: Yes. Pre-incubation is the standard and recommended strategy.[3][5] This allows the cell-permeable inhibitor sufficient time to enter the cells and bind to the inactive pro-caspase-2 or be available to immediately inactivate it upon activation. Co-incubation (adding the inhibitor and stimulus simultaneously) may not allow enough time for the inhibitor to act before the caspase cascade is initiated, leading to incomplete inhibition.
Q5: What are the appropriate controls to include in my experiment?
A5: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (typically DMSO) used to dissolve Z-VDVAD-FMK. This controls for any effects of the solvent on the cells.
-
Positive Control: Cells treated with the apoptotic stimulus alone, without the inhibitor. This confirms that your stimulus is effectively inducing apoptosis and activating Caspase-2.
-
Negative Control: Untreated cells to provide a baseline for cell viability and caspase activity.
-
Negative Control Inhibitor (Optional): A control peptide like Z-FA-FMK, which inhibits cathepsins but not caspases, can be used to control for non-specific effects of peptide-FMK inhibitors.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No inhibition of Caspase-2 activity is observed. | 1. Insufficient Incubation Time: The inhibitor did not have enough time to enter the cells and bind to its target before the stimulus was applied. 2. Suboptimal Inhibitor Concentration: The concentration used is too low for your specific cell type or stimulus strength. 3. Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution may have reduced its potency. 4. Caspase-2 is not the primary initiator caspase in your system: The observed apoptosis may be mediated by a different pathway (e.g., Caspase-8 or -9). | 1. Optimize Incubation Time: Perform a time-course experiment, testing pre-incubation times from 30 minutes up to 4 hours or longer.[3] 2. Optimize Concentration: Perform a dose-response experiment with a range of concentrations (e.g., 10, 20, 50, 100 µM). 3. Prepare Fresh Inhibitor: Reconstitute a fresh vial of Z-VDVAD-FMK in high-quality, anhydrous DMSO. Aliquot and store at -80°C. 4. Confirm Pathway: Use other specific caspase inhibitors (e.g., for Caspase-8, -9, or a pan-caspase inhibitor like Z-VAD-FMK) to identify the key caspases involved.[6][7] |
| Cell toxicity or unexpected off-target effects are observed. | 1. Inhibitor Concentration is Too High: High concentrations can lead to non-specific effects or cytotoxicity. 2. Prolonged Incubation Time: Long exposure to the inhibitor, even at lower concentrations, may be toxic to some cell lines. 3. High DMSO Concentration: The final concentration of the vehicle (DMSO) in the culture medium is too high (typically should be <0.5%). | 1. Reduce Concentration: Use the lowest effective concentration determined from your dose-response experiment. 2. Reduce Incubation Time: Use the shortest pre-incubation time that provides maximal inhibition. 3. Check Vehicle Concentration: Ensure the final DMSO concentration is non-toxic for your cells. Include a vehicle-only control at the highest concentration used. |
| Results are inconsistent between experiments. | 1. Variable Cell Conditions: Differences in cell density, passage number, or cell health can affect results. 2. Inconsistent Reagent Preparation: Inconsistent dilution of the inhibitor stock solution. 3. Timing Variations: Inconsistent pre-incubation or stimulus exposure times. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluence at the start of each experiment. 2. Use Fresh Dilutions: Prepare fresh working dilutions of the inhibitor from a single, validated stock aliquot for each experiment. 3. Maintain a Strict Timeline: Use timers to ensure precise and repeatable incubation periods. |
Data Presentation: Recommended Starting Conditions
The following table summarizes starting points for inhibitor concentration and incubation time based on published literature. Note that these are starting points and optimization is crucial.
| Inhibitor | Target | Typical Concentration Range | Typical Pre-Incubation Time | Cell Type Example | Reference(s) |
| Z-VDVAD-FMK | Caspase-2 | 20 - 100 µM | 1 - 2 hours | Human Endothelial Cells (HMEC-1) | [1] |
| Z-VAD-FMK | Pan-Caspase | 10 - 50 µM | 30 min - 2 hours | Jurkat, HeLa, Granulosa Cells | [5][8][9][10] |
Experimental Protocols
Protocol: Optimization of Z-VDVAD-FMK Pre-Incubation Time
This protocol describes a method to determine the optimal pre-incubation time for Z-VDVAD-FMK in a cell-based apoptosis assay. The endpoint can be a caspase activity assay, Western blot for cleaved substrates (e.g., PARP), or a cell viability assay.
1. Materials:
-
Z-VDVAD-FMK powder
-
High-quality, anhydrous DMSO
-
Your cell line of interest
-
Appropriate cell culture plates (e.g., 96-well for viability/activity assays, 6-well for Western blot)
-
Complete culture medium
-
Apoptotic stimulus (e.g., Etoposide, Staurosporine)
-
Assay reagents (e.g., Caspase-Glo® Assay kit, cell lysis buffer, antibodies)
2. Reagent Preparation:
-
Z-VDVAD-FMK Stock Solution (10 mM): Reconstitute the inhibitor in DMSO. For example, add 213.9 µL of DMSO to 1 mg of Z-VAD-FMK (MW: 467.5 g/mol ) to get a 10 mM stock (confirm calculation based on the exact molecular weight of your specific inhibitor).[5] Aliquot into small volumes and store at -80°C to avoid freeze-thaw cycles.
3. Experimental Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of the experiment. Allow cells to adhere overnight.
-
Determine Inhibitor Concentration: Based on literature or preliminary data, choose a concentration for the time-course experiment (e.g., 50 µM).
-
Time-Course Pre-incubation:
-
Prepare working dilutions of Z-VDVAD-FMK in complete culture medium.
-
Set up experimental groups for different pre-incubation times (e.g., 4h, 2h, 1h, 30min) and controls (Vehicle, Untreated, Stimulus only).
-
At staggered time points, remove the old medium and add the medium containing the inhibitor (or vehicle). For example, add the inhibitor to the "4h" wells first. Two hours later, add it to the "2h" wells, and so on.
-
-
Induce Apoptosis: At the end of the longest pre-incubation period (e.g., after 4 hours for the first group), add the apoptotic stimulus to all relevant wells (except the untreated negative control). The final volume and concentration of the stimulus should be consistent across all wells.
-
Stimulus Incubation: Incubate the cells with the stimulus for a predetermined time known to cause significant apoptosis (e.g., 4-24 hours).
-
Endpoint Analysis: Harvest the cells and perform your chosen assay:
-
Caspase Activity Assay: Follow the manufacturer's protocol to measure Caspase-2 activity.
-
Western Blot: Lyse cells, run protein gels, and blot for cleaved Caspase-2, cleaved PARP, or other relevant markers.
-
Cell Viability Assay: Use an MTT, WST-1, or other viability assay to quantify cell death.
-
-
Data Analysis: Plot the measured outcome (e.g., % inhibition of caspase activity, % cell viability) against the pre-incubation time. The optimal time is the shortest duration that provides the maximum protective or inhibitory effect.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 6. invivogen.com [invivogen.com]
- 7. quora.com [quora.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Z-VDVAD-FMK solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-2 inhibitor, Z-VDVAD-FMK.
Frequently Asked Questions (FAQs)
Q1: What is Z-VDVAD-FMK and what is its primary mechanism of action?
A1: Z-VDVAD-FMK is a synthetic peptide that acts as a specific and irreversible inhibitor of caspase-2.[1] Its chemical name is benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone. By binding to the active site of caspase-2, it prevents the enzyme from cleaving its substrates, thereby inhibiting the downstream signaling pathways involved in apoptosis. While it is designed to be specific for caspase-2, it has been noted to also inhibit caspases 3 and 7.[1]
Q2: What is the recommended solvent for dissolving Z-VDVAD-FMK?
A2: The recommended solvent for dissolving Z-VDVAD-FMK is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2] The compound is highly soluble in DMSO, while it is insoluble in water and ethanol.[1][3] It is crucial to use anhydrous DMSO as even trace amounts of water can reduce the solubility and stability of the compound.[2]
Q3: How should I prepare and store stock solutions of Z-VDVAD-FMK?
A3: To prepare a stock solution, dissolve the lyophilized Z-VDVAD-FMK powder in anhydrous DMSO to a concentration of 10-20 mM.[4] For example, to make a 10 mM stock solution, you can dissolve 1.0 mg of Z-VDVAD-FMK in 214 µl of DMSO.[5] It is recommended to gently warm the tube at 37°C and use an ultrasonic bath to aid dissolution.[1] Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6][7] Under these conditions, the stock solution is stable for up to 6 months.[4]
Q4: What is a typical working concentration for Z-VDVAD-FMK in cell culture experiments?
A4: The optimal working concentration of Z-VDVAD-FMK can vary depending on the cell type, experimental conditions, and the specific apoptosis-inducing stimulus. However, a general starting range is between 10 µM and 100 µM.[6][8] For example, a concentration of 2 µM was shown to inhibit Rho-kinase activity in HMEC-1 cells, while 100 µM was used to reduce Lovastatin-induced apoptosis.[8] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Q5: How stable is Z-VDVAD-FMK in cell culture medium?
A5: Diluted solutions of Z-VDVAD-FMK in aqueous media, such as cell culture medium, are not stable for long periods.[1] It is recommended to prepare working solutions fresh from the DMSO stock immediately before use. Do not store aqueous solutions of Z-VDVAD-FMK for more than one day.
Troubleshooting Guide
Issue 1: Z-VDVAD-FMK is not dissolving properly or is precipitating out of solution.
-
Possible Cause: The primary cause of solubility issues is often the presence of water in the DMSO or the use of an inappropriate solvent. Z-VDVAD-FMK is insoluble in water and has very low solubility in ethanol.[1][3]
-
Solution:
-
Always use fresh, high-purity, anhydrous DMSO to prepare your stock solution.[2]
-
To aid dissolution, you can gently warm the vial to 37°C for a short period and use an ultrasonic bath.[1][3]
-
When preparing working solutions, dilute the DMSO stock directly into your cell culture medium immediately before use. Ensure the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
-
Issue 2: I am not observing the expected inhibition of apoptosis in my experiment.
-
Possible Cause 1: Suboptimal inhibitor concentration. The effective concentration of Z-VDVAD-FMK can vary significantly between cell lines and experimental conditions.
-
Possible Cause 2: Timing of inhibitor addition. For effective inhibition, Z-VDVAD-FMK must be present before or at the same time as the apoptotic stimulus to block caspase-2 activation.
-
Solution: Add Z-VDVAD-FMK to your cell cultures simultaneously with or shortly before inducing apoptosis.[6]
-
-
Possible Cause 3: Instability of the inhibitor. Z-VDVAD-FMK can degrade in aqueous solutions over time.
-
Solution: Always prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid using diluted solutions that have been stored.[1]
-
-
Possible Cause 4: The apoptotic pathway in your model is not dependent on caspase-2. While caspase-2 is an important initiator caspase, some apoptotic pathways may be predominantly driven by other caspases (e.g., caspase-8 or caspase-9).
-
Solution: To confirm the involvement of caspase-2 in your system, you could use a positive control known to induce caspase-2-dependent apoptosis or measure caspase-2 activity directly.
-
Issue 3: I am observing unexpected or off-target effects, such as a different type of cell death.
-
Possible Cause 1: Induction of necroptosis. In some cell types, inhibiting caspases with compounds like Z-VAD-FMK (a related pan-caspase inhibitor) can shift the mode of cell death from apoptosis to a form of programmed necrosis called necroptosis.[9][10] This is often observed in response to stimuli like TNF-α.[11]
-
Solution: Be aware of this possibility and consider using markers for necroptosis (e.g., phosphorylation of MLKL) to assess if this pathway is being activated in your experiments. If necroptosis is an unwanted side effect, you may need to reconsider your experimental approach or the choice of inhibitor.
-
-
Possible Cause 2: Induction of autophagy. The related pan-caspase inhibitor Z-VAD-FMK has been shown to induce autophagy in some cell lines. This is thought to be an off-target effect due to the inhibition of N-glycanase 1 (NGLY1), rather than a direct consequence of caspase inhibition.[9][12]
-
Solution: If you observe signs of autophagy (e.g., formation of autophagosomes), it may be an off-target effect of the inhibitor. Consider using an alternative caspase inhibitor, such as Q-VD-OPh, which has been reported not to induce autophagy.[13]
-
Data Presentation
Table 1: Solubility of Z-VDVAD-FMK and Related Caspase Inhibitors
| Compound | Solvent | Solubility | Reference(s) |
| Z-VDVAD-FMK | DMSO | ≥34.8 mg/mL | [1] |
| Ethanol | Insoluble | [1] | |
| Water | Insoluble | [1] | |
| Z-VAD-FMK | DMSO | >10 mg/mL | [14] |
| Dimethyl formamide | 7 mg/mL | [14] | |
| 100% Ethanol | 1.3 mg/mL | [14] | |
| Z-VAD(OH)-FMK | DMSO | 90 mg/mL (198.47 mM) | [15] |
| Ethanol | 90 mg/mL (198.47 mM) | [15] | |
| Water | Insoluble | [15] |
Table 2: Recommended Concentrations for Z-VDVAD-FMK
| Application | Concentration Range | Cell Line/System | Reference(s) |
| Stock Solution | 2-5 mM in DMSO | N/A | [6] |
| Apoptosis Inhibition | 10-100 µM | General | [6] |
| Rho-kinase Activity Inhibition | 2 µM | HMEC-1 cells | [8] |
| Reduction of Lovastatin-induced Apoptosis | 100 µM | Not specified | [8] |
Experimental Protocols
Protocol 1: Preparation of Z-VDVAD-FMK Stock and Working Solutions
Materials:
-
Z-VDVAD-FMK (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized Z-VDVAD-FMK to ensure the powder is at the bottom.
-
Carefully open the vial and add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 2-5 mM).[6]
-
Vortex the vial thoroughly to dissolve the powder. If necessary, gently warm the vial to 37°C for a few minutes and/or place it in an ultrasonic bath to aid dissolution.[1]
-
-
Aliquoting and Storage of Stock Solution:
-
Once the Z-VDVAD-FMK is completely dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 6 months).[4]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the Z-VDVAD-FMK stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final working concentration immediately before adding it to the cells.
-
Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
-
Protocol 2: General Apoptosis Inhibition Assay in Jurkat Cells
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Z-VDVAD-FMK stock solution (e.g., 10 mM in DMSO)
-
Apoptosis-inducing agent (e.g., Staurosporine or anti-Fas antibody)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed Jurkat cells in a multi-well plate at a density of 0.5 - 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Treatment:
-
Prepare working solutions of Z-VDVAD-FMK at various concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) by diluting the stock solution in culture medium.
-
Add the Z-VDVAD-FMK working solutions to the respective wells. Include a vehicle control (DMSO only) at the highest concentration used for the inhibitor.
-
Immediately after adding the inhibitor, add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the appropriate wells. Include a positive control (inducer only) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the cells for the desired period to induce apoptosis (e.g., 3-6 hours).
-
-
Apoptosis Detection:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Mandatory Visualization
Caption: Caspase-2 activation via the PIDDosome pathway.
Caption: Experimental workflow for using Z-VDVAD-FMK.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. alkyne-amidite-hydroxyprolinol.com [alkyne-amidite-hydroxyprolinol.com]
- 12. researchgate.net [researchgate.net]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. rupress.org [rupress.org]
- 15. selleck.co.jp [selleck.co.jp]
Technical Support Center: Preventing Z-VDVA-(DL-Asp)-FMK-Induced Necroptosis in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Z-VDVA-(DL-Asp)-FMK and necroptosis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce necroptosis?
A1: this compound is a derivative of Z-VDVAD-FMK, a specific inhibitor of caspase-2. While many apoptosis-related studies utilize pan-caspase inhibitors like Z-VAD-FMK to induce necroptosis, the specific inhibition of caspase-2 by this compound also diverts the cell death pathway towards necroptosis. Caspase-2 has been identified as a negative regulator of necroptosis.[1] By inhibiting caspase-2, the downstream signaling cascade is altered, leading to the enhanced phosphorylation of key necroptotic proteins, Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like protein (MLKL), which are crucial for the execution of necroptosis.[1]
Q2: What is the core signaling pathway of necroptosis induced by caspase inhibition?
A2: The inhibition of specific caspases, such as caspase-2 or caspase-8, prevents the cleavage and inactivation of RIPK1. This allows RIPK1 to interact with and phosphorylate RIPK3. This interaction leads to the formation of a protein complex known as the necrosome.[2] Activated RIPK3 then phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture and cell death.[2][3]
Q3: How can I prevent this compound-induced necroptosis in my cell culture experiments?
A3: this compound-induced necroptosis can be prevented by using small molecule inhibitors that target key components of the necroptosis signaling pathway. The most common targets for inhibition are RIPK1, RIPK3, and MLKL.
Q4: What are the most common inhibitors used to prevent necroptosis, and what are their mechanisms of action?
A4: The most widely used and characterized inhibitors of necroptosis are:
-
Necrostatin-1 (Nec-1): A specific inhibitor of the kinase activity of RIPK1.[4][5] By inhibiting RIPK1, Nec-1 prevents the initial step of necrosome formation.
-
GSK'872: A potent and selective inhibitor of the kinase activity of RIPK3.[6][7][8] GSK'872 blocks the phosphorylation of MLKL by RIPK3.
-
Necrosulfonamide (NSA): An inhibitor of MLKL.[9][10][11] NSA covalently binds to human MLKL, preventing its oligomerization and translocation to the plasma membrane.
Quantitative Data: Efficacy of Necroptosis Inhibitors
The following table summarizes the reported efficacy of common necroptosis inhibitors. Please note that these values were determined in experiments where necroptosis was induced by various stimuli, most commonly a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor (e.g., Z-VAD-FMK). The efficacy in a purely caspase-2 inhibition-induced model may vary and should be determined empirically.
| Inhibitor | Target | Reported IC50/EC50 | Cell Line/System | Reference |
| Necrostatin-1 | RIPK1 | EC50: ~180-182 nM | In vitro kinase assay | [4] |
| EC50: 490 nM | Jurkat cells | |||
| GSK'872 | RIPK3 | IC50: 1.3 nM | In vitro kinase assay | [6][7][8] |
| IC50: 1.8 nM | RIPK3 binding assay | [6] | ||
| Necrosulfonamide | MLKL | IC50: < 200 nM | Cellular necroptosis assay | [10] |
Signaling Pathways and Experimental Workflows
To aid in your experimental design and data interpretation, the following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the prevention of this compound-induced necroptosis.
Caption: this compound-induced necroptosis signaling pathway.
References
- 1. Caspase-2 is a negative regulator of necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agscientific.com [agscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. en.longevitywiki.org [en.longevitywiki.org]
- 11. Necrosulfonamide (NSA) protects intervertebral disc degeneration via necroptosis and apoptosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-VAD-FMK and Z-VDVAD-FMK Dose-Response Characteristics in Cell Lines
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of the caspase inhibitors Z-VAD-FMK and Z-VDVAD-FMK in various cell lines. This resource includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on effective concentrations.
A Note on Nomenclature: The inhibitor "Z-VDVA-(DL-Asp)-FMK" as specified in the topic query is not a standard nomenclature found in the scientific literature. It is likely a variation of the widely studied pan-caspase inhibitor Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) or the specific caspase-2 inhibitor Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone). This guide will focus on these two inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Z-VAD-FMK and Z-VDVAD-FMK?
A1: Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that blocks apoptosis by binding to the catalytic site of most caspases.[1][2][3] It potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, but it is a poor inhibitor of caspase-2.[2] Z-VDVAD-FMK, on the other hand, is a specific inhibitor of caspase-2 and can be used to study its role in apoptosis.[4]
Q2: What is a typical working concentration for Z-VAD-FMK in cell culture?
A2: The optimal concentration of Z-VAD-FMK is cell line and experiment-dependent. However, concentrations typically range from 10 µM to 200 µM.[1][5] For instance, 10 µM has been shown to inhibit apoptosis in THP-1 cells, while 50 µM was effective in human granulosa cell lines.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store Z-VAD-FMK and Z-VDVAD-FMK?
A3: Z-VAD-FMK is typically supplied as a lyophilized powder and should be reconstituted in DMSO to create a stock solution, for example, at a concentration of 10 mM.[3] This stock solution should be stored at -20°C and can be stable for up to 3 months.[3] To avoid multiple freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]
Q4: Can Z-VAD-FMK induce non-apoptotic cell death?
A4: Yes, in some cell types, blocking apoptosis with Z-VAD-FMK can reveal or induce alternative cell death pathways, such as necroptosis, particularly in the presence of stimuli like TNF-α or TLR agonists.[6]
Data Presentation: Effective Concentrations of Z-VAD-FMK and Z-VDVAD-FMK
While complete dose-response curves and IC50 values are highly dependent on the specific cell line and experimental conditions, the following table summarizes effective concentrations reported in the literature.
| Inhibitor | Cell Line | Assay Type | Effective Concentration | Reference |
| Z-VAD-FMK | Molt-3 | Apoptosis Assay | 50 µM | [1] |
| Z-VAD-FMK | Jurkat | Cell Viability Assay | 100-200 µM | [1] |
| Z-VAD-FMK | T98G | Cell Viability Assay | 1-100 µM | [1] |
| Z-VAD-FMK | THP-1 | Apoptosis Assay | 10 µM | [1] |
| Z-VAD-FMK | HL60 | Apoptosis Assay | 50 µM | [1] |
| Z-VAD-FMK | Human Granulosa (GC1a, HGL5) | Metabolic Activity (WST-1) | 10-50 µM | [5] |
| Z-VAD-FMK | MDA-MB-468, MDA-MB-231 | Apoptosis Assay (Flow Cytometry) | 20 µM | [7] |
| Z-VDVAD-FMK | HMEC-1 | Rho-kinase Activity Assay | 2 µM | [4] |
| Z-VDVAD-FMK | N/A | Lovastatin-induced Apoptosis | 100 µM | [4] |
Experimental Protocols
Protocol for Generating a Dose-Response Curve and Determining IC50
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of Z-VAD-FMK or Z-VDVAD-FMK in an adherent cell line using a colorimetric cell viability assay such as MTT or WST-1.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Z-VAD-FMK or Z-VDVAD-FMK
-
DMSO (for preparing stock solution)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and determine viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL and incubate for 24 hours.
-
-
Inhibitor and Inducer Preparation:
-
Prepare a 10 mM stock solution of the caspase inhibitor in DMSO.
-
Prepare a series of dilutions of the inhibitor in complete medium. A common starting range is 0.1, 1, 10, 50, 100, 200 µM.
-
Prepare the apoptosis-inducing agent at a concentration known to induce a significant but not complete level of cell death (e.g., EC50).
-
-
Treatment:
-
Pre-treat the cells by carefully removing the medium and adding 100 µL of the medium containing the different concentrations of the caspase inhibitor. It is common to pre-incubate with the inhibitor for 1-2 hours.
-
After pre-incubation, add the apoptosis-inducing agent to the wells (except for the negative control wells).
-
Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Untreated Control: Cells in medium only.
-
Inducer-only Control: Cells treated with the apoptosis-inducing agent only.
-
Inhibitor-only Controls: Cells treated with each concentration of the inhibitor without the inducer to assess any cytotoxic effects of the inhibitor itself.
-
-
Incubate the plate for a period relevant to the induction of apoptosis (e.g., 24-48 hours).
-
-
Cell Viability Assay (MTT Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the untreated control (set to 100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of a caspase inhibitor.
Caption: Inhibition of apoptosis signaling pathway by Z-VAD-FMK.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in cell viability assay | - Contamination of cell culture.- High cell seeding density.- Reagent issue. | - Check for and discard contaminated cultures.- Optimize cell seeding density.- Use fresh reagents and check their expiration dates. |
| No or weak inhibition of apoptosis | - Inhibitor concentration is too low.- Insufficient pre-incubation time.- Cell line is resistant to the apoptosis inducer.- Inactive inhibitor. | - Perform a dose-response curve to find the optimal concentration.[8]- Increase the pre-incubation time with the inhibitor.- Confirm the efficacy of the apoptosis inducer in your cell line.- Ensure proper storage and handling of the inhibitor; use a fresh aliquot. |
| Inhibitor is cytotoxic at high concentrations | - Off-target effects.- High DMSO concentration. | - Test a range of inhibitor concentrations to find a non-toxic effective dose.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Inconsistent incubation times.- Pipetting errors. | - Use cells within a consistent and low passage number range.- Standardize all incubation times precisely.- Ensure accurate and consistent pipetting, especially for serial dilutions. |
| Difficulty detecting cleaved caspases by Western Blot | - Insufficient protein loading.- Timing of sample collection is not optimal for peak caspase activation.- Poor antibody quality or dilution.- Inefficient protein transfer of small cleaved fragments. | - Increase the amount of protein loaded onto the gel (e.g., 100-150 µg).[9]- Perform a time-course experiment to identify the optimal time point for detecting cleaved caspases.[9]- Use a validated antibody at the recommended dilution and consider trying a different antibody clone.[9]- Use a membrane with a smaller pore size (e.g., 0.2 µm) and optimize transfer conditions to retain small proteins.[9] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Z-VDVAD-FMK cytotoxicity at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and protocols for the use of Z-VDVAD-FMK, with a specific focus on addressing the issue of cytotoxicity observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is Z-VDVAD-FMK and what is its primary mechanism of action?
Z-VDVAD-FMK is a synthetic peptide that acts as a specific, cell-permeable, and irreversible inhibitor of caspase-2. Its peptide sequence, Val-Asp-Val-Ala-Asp, is designed to be recognized by the active site of caspase-2. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue of the caspase, thereby irreversibly inactivating the enzyme. By inhibiting caspase-2, Z-VDVAD-FMK can block the downstream signaling pathways of apoptosis that are dependent on this specific initiator caspase.
Q2: What are the typical working concentrations for Z-VDVAD-FMK?
The optimal working concentration of Z-VDVAD-FMK is highly dependent on the cell type, experimental conditions, and the specific apoptotic stimulus. A common starting range for cell culture assays is 5 µM to 20 µM. However, concentrations as low as 2 µM have been shown to be effective for inhibiting specific targets like Rho-kinase, while concentrations up to 100 µM have been used to inhibit apoptosis in certain models.[1] It is strongly recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific system.
Q3: I am observing cell death even in the presence of Z-VDVAD-FMK. Isn't it supposed to be an apoptosis inhibitor?
This is a critical and frequently encountered issue. While Z-VDVAD-FMK is effective at inhibiting caspase-2 and related caspases, this inhibition may not prevent cell death entirely, especially at high concentrations. Instead of undergoing apoptosis, the cells may be shunted towards alternative, caspase-independent death pathways such as necroptosis or autophagy.[2][3] In some reported cases, Z-VDVAD-FMK prevented the morphological signs of apoptosis (e.g., nuclear fragmentation) but did not prevent the ultimate loss of cell viability.[1]
Q4: What is necroptosis and how is it related to caspase inhibition?
Necroptosis is a form of programmed, inflammatory cell death that occurs independently of caspases. When caspase-8 is inhibited (for instance, by a high concentration of a caspase inhibitor), it can no longer cleave and inactivate key proteins in the necroptosis pathway: Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. This leads to the phosphorylation and activation of these kinases, culminating in the formation of a complex called the "necrosome." The necrosome then activates Mixed Lineage Kinase Domain-Like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[2][4]
Q5: Can Z-VDVAD-FMK have other off-target effects at high concentrations?
Yes. The related and widely used pan-caspase inhibitor, Z-VAD-FMK, has been shown to have off-target effects, which may also be relevant for Z-VDVAD-FMK. A significant off-target is the inhibition of Peptide:N-glycanase (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD).[3] Inhibition of NGLY1 can lead to the induction of autophagy, a cellular process of self-digestion that can, under certain circumstances, contribute to cell death.[5][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter when using Z-VDVAD-FMK, particularly unexpected cytotoxicity.
Problem 1: My cells are still dying, but they don't look apoptotic.
-
Possible Cause: You may be observing necroptosis. When caspase-8 is inhibited by high concentrations of the inhibitor, the cell can switch from apoptosis to a necrotic-like death pathway. These cells will typically swell and rupture rather than shrink and bleb.
-
Troubleshooting Steps:
-
Assess Membrane Integrity: Use a Lactate Dehydrogenase (LDH) assay to measure the release of this cytosolic enzyme, a hallmark of necrotic cell death.
-
Use a Necroptosis Inhibitor: Co-treat your cells with Z-VDVAD-FMK and a specific inhibitor of necroptosis, such as Necrostatin-1 (which targets RIPK1). If cell death is reduced, necroptosis is the likely cause.
-
Western Blot Analysis: Probe cell lysates for phosphorylated (i.e., activated) RIPK1, RIPK3, or MLKL. An increase in the phosphorylated forms of these proteins is indicative of necroptosis.
-
Problem 2: I see increased vacuolization and autophagosome formation in my cells.
-
Possible Cause: The inhibitor may be inducing autophagy at the concentration used, potentially through off-target inhibition of NGLY1.[3][5]
-
Troubleshooting Steps:
-
Confirm Autophagy: Use Western blot to detect the conversion of LC3-I to LC3-II, a classic marker of autophagosome formation. You can also use transmission electron microscopy (TEM) to visualize autophagic vacuoles.
-
Use an Autophagy Inhibitor: Co-treat with an autophagy inhibitor like 3-Methyladenine (3-MA) or Bafilomycin A1 to see if it rescues the cells.
-
Consider an Alternative Inhibitor: If autophagy is an unwanted side effect, consider using a caspase inhibitor with a different chemical structure, such as Q-VD-OPh, which has been reported not to induce autophagy via NGLY1 inhibition.[3]
-
Problem 3: The inhibitor shows high cytotoxicity even at concentrations that should be effective.
-
Possible Cause: The final concentration of the solvent (typically DMSO) may be too high, causing toxicity. Caspase inhibitors are often dissolved in DMSO, and high final concentrations (>0.5%) can be toxic to many cell lines.
-
Troubleshooting Steps:
-
Run a Vehicle Control: Always include a control group that is treated with the same final concentration of DMSO as your highest inhibitor concentration. This will allow you to distinguish between inhibitor-specific effects and solvent toxicity.
-
Optimize Dilution: Prepare a higher concentration stock solution of Z-VDVAD-FMK so that a smaller volume is needed to achieve the desired final concentration in your cell culture medium, thereby keeping the final DMSO concentration low.
-
Data Presentation: Z-VDVAD-FMK & Z-VAD-FMK Concentrations in Research
The following table summarizes concentrations of Z-VDVAD-FMK and the related pan-caspase inhibitor Z-VAD-FMK used in various studies. Note that high concentrations of Z-VAD-FMK are often used experimentally to induce necroptosis.
| Inhibitor | Cell Line | Concentration | Observation |
| Z-VDVAD-FMK | Jurkat | 100 µM | Prevented doxorubicin-induced nuclear apoptosis, but not overall cell death.[1][7] |
| Z-VDVAD-FMK | HMEC-1 | 2 µM | Effectively inhibited Thrombin-induced Rho-kinase activity.[1] |
| Z-VAD-FMK | Jurkat | 20 µM | Suggested concentration for inhibiting anti-Fas mAb-induced apoptosis.[8] |
| Z-VAD-FMK | Jurkat | 50 µM | Used to demonstrate efficacy as a caspase inhibitor against various stimuli. |
| Z-VAD-FMK | Jurkat | 100 µM | Did not inhibit granulysin-induced loss of mitochondrial membrane potential.[9] |
| Z-VAD-FMK | HeLa | 10 µM - 50 µM | Prevented apoptosis induced by various chemical compounds.[10][11] |
| Z-VAD-FMK | Human Granulosa Cells | 50 µM | Did not decrease metabolic activity; showed no overt cytotoxicity.[12] |
| Z-VAD-FMK | Macrophages (BMDMs) | 80 µM | Used in combination with LPS to induce necroptosis. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of necrosis or late apoptosis.
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat cells with a range of Z-VDVAD-FMK concentrations. Include three essential controls:
-
Vehicle Control: Cells treated with the highest volume of DMSO used for the inhibitor.
-
Spontaneous Release Control: Untreated cells.
-
Maximum Release Control: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30-45 minutes before the assay endpoint.
-
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[13]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and substrate solution). Add 50 µL of the reaction mixture to each well of the new plate.[14]
-
Incubation & Measurement: Incubate the plate at room temperature for 15-30 minutes, protected from light.[6] Stop the reaction with a stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs. - Spontaneous Release Abs.) / (Maximum Release Abs. - Spontaneous Release Abs.)] * 100
Protocol 2: Distinguishing Apoptosis and Necrosis using Annexin V/PI Staining
This flow cytometry-based method differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Induce cell death in your samples by treating with Z-VDVAD-FMK for the desired time. Include positive and negative controls. Harvest cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of cold 1X PBS, centrifuge, and discard the supernatant.[2]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution (typically 50 µg/mL) to the 100 µL of cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Final Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[2]
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
-
Healthy cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Visualizations
Signaling Pathway: Caspase Inhibition and the Switch to Necroptosis
Caption: The switch from apoptosis to necroptosis upon caspase inhibition.
Experimental Workflow: Troubleshooting Unexpected Cell Death
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Logical Relationship: Concentration vs. Effect
Caption: Relationship between Z-VDVAD-FMK concentration and its effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AE [thermofisher.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. bosterbio.com [bosterbio.com]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-VDVA-(DL-Asp)-FMK Efficacy and the Impact of Serum
Welcome to the technical support center for the caspase-2 inhibitor, Z-VDVA-(DL-Asp)-FMK. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experimentation, with a specific focus on the impact of serum on the inhibitor's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly specific, cell-permeable, and irreversible inhibitor of caspase-2. Its mechanism of action involves the fluoromethylketone (FMK) group, which forms a covalent bond with the cysteine residue in the active site of caspase-2, thereby irreversibly inactivating the enzyme.
Q2: What is the primary signaling pathway targeted by this compound?
This compound primarily targets the caspase-2 activation pathway. Caspase-2 is an initiator caspase that can be activated in response to various cellular stresses, including DNA damage. A key activation platform for caspase-2 is the PIDDosome, a protein complex that assembles in response to cellular stress and facilitates the dimerization and auto-activation of pro-caspase-2.
Q3: Can serum in the cell culture medium affect the efficacy of this compound?
Yes, the presence of serum in cell culture medium can potentially impact the efficacy of this compound through several mechanisms:
-
Protein Binding: Peptide-based inhibitors like this compound can bind to proteins present in serum, most notably albumin. This binding can sequester the inhibitor, reducing its effective concentration available to enter cells and inhibit caspase-2.
-
Proteolytic Degradation: Serum contains various proteases that can degrade peptide-based molecules. This degradation can lead to a reduction in the active concentration of the inhibitor over time.
-
Cell Permeability: While this compound is designed to be cell-permeable, interactions with serum components could potentially hinder its transport across the cell membrane.
Q4: How can I determine if serum is affecting my experimental results with this compound?
To assess the impact of serum, it is recommended to perform parallel experiments: one with your standard serum concentration and another in serum-free or low-serum conditions. A significant difference in the observed inhibitory effect at the same concentration of this compound would suggest serum interference.
Q5: What is a typical working concentration for this compound?
The optimal working concentration of this compound can vary depending on the cell type, the stimulus used to induce apoptosis, and the experimental conditions (e.g., presence of serum). It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibitory effect of Z-VDVA-FMK in the presence of serum. | 1. Serum Protein Binding: The inhibitor may be binding to serum proteins, reducing its bioavailable concentration. 2. Proteolytic Degradation: Serum proteases may be degrading the inhibitor. | 1. Increase Inhibitor Concentration: Perform a dose-response curve in the presence of serum to determine the effective concentration. 2. Reduce Serum Concentration: If experimentally feasible, reduce the serum percentage in your culture medium. 3. Use Serum-Free Medium: Conduct the experiment in a serum-free medium to eliminate the variable of serum components. 4. Pre-incubation Time: Minimize the pre-incubation time of the inhibitor in serum-containing medium before adding it to the cells. |
| Inconsistent results between experiments. | 1. Variability in Serum Lots: Different lots of serum can have varying protein and protease compositions. 2. Inhibitor Stability: Improper storage or handling of the Z-VDVA-FMK stock solution. | 1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of fetal bovine serum (FBS) or other serum. 2. Aliquot Inhibitor Stock: Aliquot the Z-VDVA-FMK stock solution upon reconstitution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| High background signal in caspase-2 activity assay. | 1. Non-specific Substrate Cleavage: The fluorogenic substrate for caspase-2 may be cleaved by other proteases. | 1. Include Appropriate Controls: Use a negative control (e.g., vehicle-treated, non-induced cells) and a positive control for apoptosis. 2. Use a Specific Caspase-2 Substrate: Ensure the substrate used is as specific as possible for caspase-2. |
| Difficulty in observing caspase-2 activation. | 1. Suboptimal Induction of Apoptosis: The stimulus used may not be effectively activating the caspase-2 pathway in your cell type. 2. Timing of Measurement: Caspase-2 activation is an early event in some apoptotic pathways. | 1. Optimize Apoptosis Induction: Titrate the concentration and duration of the apoptotic stimulus. 2. Perform a Time-Course Experiment: Measure caspase-2 activity at different time points after inducing apoptosis to identify the peak activation time. |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on Z-VDVA-FMK Efficacy using a Caspase-2 Activity Assay
This protocol outlines a method to compare the inhibitory effect of Z-VDVA-FMK on caspase-2 activity in the presence and absence of serum.
Materials:
-
Cells of interest
-
Complete culture medium (with serum)
-
Serum-free culture medium
-
Apoptosis-inducing agent (e.g., etoposide, UV radiation)
-
This compound
-
Caspase-2 fluorometric assay kit
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Culture overnight.
-
Serum Starvation (for serum-free condition): For the serum-free arm of the experiment, gently wash the cells with serum-free medium and then incubate in serum-free medium for 2-4 hours prior to treatment.
-
Inhibitor Pre-treatment:
-
With Serum: Prepare serial dilutions of Z-VDVA-FMK in complete culture medium. Add to the designated wells and incubate for 1-2 hours.
-
Without Serum: Prepare serial dilutions of Z-VDVA-FMK in serum-free medium. Add to the designated wells and incubate for 1-2 hours.
-
-
Induction of Apoptosis: Add the apoptosis-inducing agent to all wells except the negative control wells.
-
Incubation: Incubate the plate for the predetermined optimal time for caspase-2 activation.
-
Caspase-2 Activity Assay: Follow the manufacturer's protocol for the caspase-2 fluorometric assay kit. This typically involves lysing the cells and adding a caspase-2-specific fluorogenic substrate.
-
Data Analysis: Measure the fluorescence using a plate reader. Calculate the percentage of caspase-2 inhibition for each concentration of Z-VDVA-FMK in both serum-containing and serum-free conditions. Compare the IC50 values obtained.
Data Presentation
Table 1: Hypothetical IC50 Values of Z-VDVA-FMK for Caspase-2 Inhibition
| Condition | IC50 (µM) |
| With 10% FBS | 15.5 |
| Serum-Free | 5.2 |
Note: These are example values. Actual IC50 values will vary depending on the experimental setup.
Visualizations
Caption: Experimental workflow to assess the impact of serum.
Caption: Caspase-2 activation and inhibition pathway.
Caption: Impact of serum on inhibitor efficacy.
Z-VDVA-(DL-Asp)-FMK degradation and loss of activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the caspase-2 inhibitor, Z-VDVA-(DL-Asp)-FMK.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of Z-VDVAD-FMK, designed as a specific inhibitor for caspase-2. As a member of the fluoromethyl ketone (FMK) class of inhibitors, it acts as an irreversible covalent inhibitor. The electrophilic fluoromethyl ketone group forms a stable thioether bond with the cysteine residue in the active site of caspase-2, thereby irreversibly inactivating the enzyme.
Q2: How should I properly store and handle this compound?
Proper storage is critical to maintaining the activity of this compound. For lyophilized powder, it is recommended to store it at -20°C, where it can be stable for at least a year. Once reconstituted in a solvent such as DMSO, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][2]
Q3: In what solvents can I dissolve this compound?
This compound, like other similar peptide-based inhibitors, is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For related compounds like Z-VAD-FMK, solubilities of up to 20 mM in DMSO have been reported.[3][4] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental buffer or cell culture medium immediately before use.
Q4: What is the recommended working concentration for this inhibitor?
The optimal working concentration of this compound will vary depending on the cell type, experimental conditions, and the specific application. For similar caspase inhibitors, concentrations ranging from 20 µM to 100 µM are often used in cell-based assays.[1][2] It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific system.
Troubleshooting Guide
Issue 1: I am observing a partial or complete loss of inhibitory activity in my experiments.
-
Potential Cause 1: Improper Storage. The inhibitor may have degraded due to incorrect storage conditions. Exposure to ambient temperatures for extended periods or storing reconstituted solutions at 4°C can lead to a loss of activity.
-
Solution: Always store the lyophilized powder at -20°C and DMSO stock solutions at -80°C. Ensure the desiccant is effective if storing as a powder.
-
-
Potential Cause 2: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing the stock solution can lead to degradation of the peptide inhibitor.
-
Potential Cause 3: Instability in Aqueous Solution. Peptide-based inhibitors can be unstable in aqueous solutions such as cell culture media for extended periods. The peptide backbone can be susceptible to hydrolysis or degradation by proteases present in serum-containing media.[5][6]
-
Solution: Prepare fresh dilutions of the inhibitor in your aqueous buffer or media immediately before each experiment. Avoid storing the inhibitor in aqueous solutions for more than a day.[7] For long-term experiments, consider replenishing the inhibitor at regular intervals.
-
-
Potential Cause 4: Incorrect Reconstitution. The lyophilized powder may not have been fully dissolved, leading to an inaccurate stock concentration.
-
Solution: Ensure the inhibitor is completely dissolved in DMSO before making further dilutions. Vortexing gently can aid in dissolution.
-
Issue 2: I am seeing unexpected or off-target effects in my cell-based assays.
-
Potential Cause 1: High Solvent Concentration. The concentration of the solvent (e.g., DMSO) in the final experimental volume may be too high, causing cellular toxicity.
-
Solution: Ensure the final DMSO concentration in your assay is at a non-toxic level, typically below 0.5%. Run a vehicle control (media with the same concentration of DMSO but without the inhibitor) to assess any solvent-induced effects.
-
-
Potential Cause 2: Non-specific Inhibition. While designed to be specific for caspase-2, at high concentrations, there may be some inhibition of other caspases or cysteine proteases.
-
Solution: Perform a dose-response experiment to find the lowest effective concentration that gives you the desired inhibition of caspase-2 without causing broad-spectrum effects.
-
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables provide information for the closely related and well-documented caspase inhibitors, Z-VAD-FMK and Z-VDVAD-FMK, as a guide.
Table 1: Recommended Storage Conditions and Stability
| Compound | Form | Storage Temperature | Reported Stability |
| Z-VAD-FMK | Lyophilized Powder | -20°C | ≥ 1 year[1] |
| Reconstituted in DMSO | -20°C | 1 month[5][6] | |
| Reconstituted in DMSO | -80°C | 6 months[5] | |
| Z-VDVAD-FMK | Lyophilized Powder | -20°C to -70°C | Stable until expiration date |
| Reconstituted in DMSO | -20°C | 1 month[2] | |
| Reconstituted in DMSO | -80°C | 6 months[2] |
Table 2: Solubility Information
| Compound | Solvent | Reported Solubility |
| Z-VAD-FMK | DMSO | ~20 mM (10 mg/ml)[4] |
Experimental Protocols
Protocol: Assessment of this compound Activity using a Caspase-2 Activity Assay
This protocol provides a general workflow to validate the inhibitory activity of this compound.
-
Preparation of Reagents:
-
Reconstitute this compound to a 10 mM stock solution in high-quality, anhydrous DMSO.
-
Prepare a cell lysis buffer compatible with your caspase activity assay.
-
Prepare a 2X reaction buffer containing the caspase-2 substrate (e.g., Ac-VDVAD-AFC or Ac-VDVAD-pNA).
-
-
Induction of Apoptosis (Cell-based assay):
-
Plate your cells of interest at a suitable density.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO only).
-
Induce apoptosis using a known stimulus that activates the intrinsic or extrinsic pathway involving caspase-2.
-
-
Cell Lysis:
-
After the desired incubation time, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in the prepared lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Caspase-2 Activity Assay:
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the 2X reaction buffer containing the caspase-2 substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (for AFC substrates) or absorbance (for pNA substrates) at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each sample.
-
Plot the caspase-2 activity against the concentration of this compound to determine the inhibitory effect and calculate the IC50 value if desired.
-
Visualizations
Caption: Mechanism of irreversible inhibition of Caspase-2 by this compound.
Caption: Experimental workflow for testing the inhibitory activity of this compound.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Z-VDVA-(DL-Asp)-FMK
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Z-VDVA-(DL-Asp)-FMK, a derivative of the caspase-2 inhibitor Z-VDVAD-FMK.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter, providing potential explanations and suggested next steps.
Q1: I used this compound to inhibit apoptosis, but I'm still observing cell death. Why is this happening?
A1: While this compound is designed to inhibit caspase-2 and, by extension, apoptosis, cell death can still occur through alternative pathways. One common observation with related caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK, is the induction of necroptosis, a form of programmed necrosis.[1] Inhibition of caspase-8 by FMK compounds can trigger this pathway.[1][2]
Troubleshooting Steps:
-
Assess Necroptosis Markers: Check for the phosphorylation of RIPK1 and MLKL, key markers of necroptosis, via Western blot.
-
Use a Necroptosis Inhibitor: Co-treat your cells with this compound and a necroptosis inhibitor like Necrostatin-1 to see if cell death is rescued.
-
Cell Morphology: Observe cell morphology. Necroptotic cells typically show swelling and membrane rupture, unlike the characteristic membrane blebbing of apoptotic cells.
Q2: My cells are showing increased signs of autophagy (e.g., LC3-II puncta) after treatment with this compound. Is this expected?
A2: This is a documented off-target effect of some peptide-based caspase inhibitors. The pan-caspase inhibitor Z-VAD-FMK has been shown to induce autophagy by inhibiting N-glycanase 1 (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD).[3][4] This effect is independent of caspase inhibition. Given the structural similarity, it is plausible that this compound could have a similar effect.
Troubleshooting Steps:
-
Confirm Autophagy: Quantify autophagic flux using tandem fluorescent LC3 reporters (e.g., mCherry-EGFP-LC3B) or by assessing LC3-II turnover in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1).
-
Consider an Alternative Inhibitor: If the induction of autophagy confounds your experimental results, consider using a structurally different caspase inhibitor, such as Q-VD-OPh, which has been reported not to induce autophagy.[3]
Q3: I'm observing unexpected changes in protein glycosylation or ER stress markers. Could this be related to the inhibitor?
A3: Yes, this could be linked to the off-target inhibition of NGLY1.[3] NGLY1 is crucial for processing misfolded glycoproteins. Its inhibition can lead to the accumulation of misfolded glycoproteins and potentially trigger the unfolded protein response (UPR), a component of ER stress.
Troubleshooting Steps:
-
Monitor ER Stress Markers: Perform a Western blot for key UPR markers such as BiP, CHOP, and phosphorylated PERK or IRE1α.
-
Assess Glycosylation Patterns: Analyze changes in the glycosylation of specific proteins of interest.
Q4: The inhibitory effect on apoptosis seems incomplete or varies between cell lines. What could be the reason?
A4: The efficacy of any inhibitor can be cell-type dependent. Additionally, the role of caspase-2 in apoptosis can vary depending on the apoptotic stimulus and the cellular context.[5] In some scenarios, other initiator caspases (like caspase-8 or -9) may play a more dominant role, and inhibiting only caspase-2 might not be sufficient to block apoptosis completely.
Troubleshooting Steps:
-
Titrate the Inhibitor: Ensure you are using an optimal concentration of this compound for your specific cell line and experimental conditions.
-
Profile Caspase Activation: Use a panel of fluorogenic caspase substrates to determine which caspases are activated by your stimulus in your cell model.
-
Consider Pan-Caspase Inhibition: For complete blockage of apoptosis as a control, consider using a pan-caspase inhibitor like Z-VAD-FMK, keeping in mind its potential off-target effects.
Data Presentation
Table 1: Representative Caspase Inhibition Profile
| Caspase Target | Z-VDVAD-FMK (Caspase-2 Inhibitor) | Z-VAD-FMK (Pan-Caspase Inhibitor) |
| Caspase-1 | Low to Moderate Inhibition | High Inhibition[6] |
| Caspase-2 | High Inhibition [7] | Low to No Inhibition[6] |
| Caspase-3 | Low to Moderate Inhibition | High Inhibition |
| Caspase-4 | Low Inhibition | High Inhibition |
| Caspase-5 | Low Inhibition | High Inhibition |
| Caspase-6 | Low Inhibition | High Inhibition |
| Caspase-7 | Low Inhibition | High Inhibition |
| Caspase-8 | Low Inhibition | High Inhibition |
| Caspase-9 | Low Inhibition | High Inhibition |
| Caspase-10 | Low Inhibition | High Inhibition |
Experimental Protocols
Protocol 1: General Procedure for Assessing Caspase Activity
This protocol outlines a general method for measuring caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with stimulus +/- this compound
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Fluorogenic Caspase Substrate (e.g., Ac-VDVAD-AFC for caspase-2)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Harvest treated and control cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add 20-50 µg of protein from each cell lysate.
-
Add Caspase Assay Buffer to a final volume of 90 µl.
-
Initiate the reaction by adding 10 µl of the fluorogenic caspase substrate (final concentration typically 20-50 µM).
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at appropriate excitation/emission wavelengths (e.g., 400 nm excitation / 505 nm emission for AFC) at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase over time.
-
Compare the activity in treated samples to controls.
-
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the use of this compound.
Caption: Caspase-2 mediated apoptotic pathway and its inhibition.
Caption: Induction of necroptosis via caspase-8 inhibition.
Caption: Off-target induction of autophagy via NGLY1 inhibition.
References
- 1. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison: Z-VDVA-(DL-Asp)-FMK versus the Pan-Caspase Inhibitor Z-VAD-FMK
In the intricate world of apoptosis research and drug development, the selection of appropriate chemical tools is paramount. Caspase inhibitors, in particular, play a crucial role in dissecting the complex signaling cascades that govern programmed cell death. This guide provides a detailed comparison of two frequently utilized caspase inhibitors: the broad-spectrum Z-VAD-FMK and the more specific Z-VDVA-(DL-Asp)-FMK, a derivative of the caspase-2 inhibitor Z-VDVAD-FMK.
Mechanism of Action: Irreversible Binding to the Catalytic Site
Both Z-VAD-FMK and this compound belong to the class of peptide-based inhibitors that incorporate a fluoromethylketone (FMK) moiety. This functional group allows for the irreversible covalent modification of the catalytic cysteine residue within the active site of caspases, thereby preventing their proteolytic activity. The peptide sequence of the inhibitor dictates its specificity towards different caspase family members.
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is designed with a peptide sequence (Val-Ala-Asp) that is recognized by a wide range of caspases. This broad specificity makes it a potent pan-caspase inhibitor, capable of blocking the activity of multiple initiator and executioner caspases.[1]
This compound is a derivative of Z-VDVAD-FMK (Carbobenzoxy-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) . The peptide sequence of Z-VDVAD-FMK (Val-Asp-Val-Ala-Asp) is specifically designed to target the substrate-binding pocket of caspase-2, rendering it a more selective inhibitor.
Specificity and Potency: A Tale of Two Inhibitors
The primary distinction between these two inhibitors lies in their target specificity and potency against various caspases. Z-VAD-FMK is a broad-spectrum inhibitor, while Z-VDVAD-FMK, and by extension its derivative this compound, exhibits a more focused inhibitory profile.
| Caspase | Z-VAD-FMK IC50 (nM) | Z-VDVAD-FMK IC50 |
| Caspase-1 | 60 | Data not available |
| Caspase-2 | Ineffective | Potent Inhibitor |
| Caspase-3 | 20 | Data not available |
| Caspase-4 | 50 | Data not available |
| Caspase-5 | 50 | Data not available |
| Caspase-6 | 30 | Data not available |
| Caspase-7 | 20 | Data not available |
| Caspase-8 | 100 | Data not available |
| Caspase-9 | 1000 | Data not available |
| Caspase-10 | 100 | Data not available |
As indicated in the table, Z-VAD-FMK effectively inhibits a wide array of caspases in the nanomolar range. Notably, some sources suggest that Z-VAD-FMK is not an effective inhibitor of caspase-2.[1] In contrast, Z-VDVAD-FMK is specifically recognized for its potent inhibition of caspase-2. While exhaustive quantitative data for this compound is limited, its structural similarity to Z-VDVAD-FMK strongly suggests a similar specificity profile centered on caspase-2.
Experimental Applications and Considerations
The choice between Z-VAD-FMK and this compound is dictated by the specific experimental question.
Z-VAD-FMK is the inhibitor of choice when the goal is to achieve a general blockade of apoptosis. Its pan-caspase activity makes it suitable for studies aiming to determine if a particular cellular process is caspase-dependent.
This compound (and Z-VDVAD-FMK) is employed when researchers wish to investigate the specific role of caspase-2 in a biological pathway. Caspase-2 is implicated in various cellular processes, including the induction of apoptosis in response to specific stimuli, cell cycle regulation, and tumor suppression. The use of a specific caspase-2 inhibitor allows for the elucidation of its unique functions without the confounding effects of inhibiting other caspases.
Visualizing the Inhibition: Signaling Pathways and Workflows
To better understand the mechanisms and experimental applications of these inhibitors, the following diagrams illustrate the caspase activation pathways and a typical experimental workflow for assessing caspase inhibition.
Caption: Caspase activation pathways and inhibitor targets.
Caption: General experimental workflow for caspase inhibition.
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for key assays are provided below.
Caspase Activity Assay (Fluorometric)
This protocol outlines a method to quantify caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-VDVAD-AFC for caspase-2)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Treat cells with the apoptotic stimulus and/or caspase inhibitor for the desired time.
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytosolic extracts using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add 50 µg of protein extract per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare a reaction master mix containing 50 µL of 2x Reaction Buffer and 5 µL of the 1 mM caspase-specific fluorogenic substrate per reaction.
-
Add 55 µL of the reaction master mix to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate time intervals (e.g., every 15 minutes for 1-2 hours) using a fluorometric plate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence intensity over time) for each sample.
-
Compare the activity in the inhibitor-treated samples to the untreated and stimulus-only controls.
-
Western Blot for Cleaved Caspases
This protocol describes the detection of active, cleaved forms of caspases by Western blotting.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for the cleaved form of the caspase of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in the caspase activity assay protocol.
-
Determine protein concentration.
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the bands corresponding to the pro-caspase and cleaved (active) caspase. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicate caspase activation, which should be inhibited in the presence of the appropriate caspase inhibitor.
-
Conclusion
References
The Critical Role of a Negative Control: A Comparative Guide to Z-FA-FMK and the Caspase-2 Inhibitor Z-VDVA-(DL-Asp)-FMK
Z-VDVA-(DL-Asp)-FMK is a derivative of Z-VDVAD-FMK, a well-established and specific inhibitor of caspase-2.[1][2] Caspase-2 is an initiator caspase that plays a crucial role in the intrinsic pathway of apoptosis, often activated in response to cellular stressors like DNA damage or endoplasmic reticulum (ER) stress. Its inhibition by this compound allows for the specific investigation of its role in apoptotic signaling.
Conversely, Z-FA-FMK (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a potent inhibitor of cysteine proteases, such as cathepsins B and L.[3][4] Critically, it does not inhibit caspases involved in apoptosis, making it an ideal negative control for experiments utilizing fluoromethyl ketone (FMK)-based caspase inhibitors like this compound.[5][6] The use of Z-FA-FMK helps to ensure that any observed anti-apoptotic effects are due to the specific inhibition of the target caspase and not a result of off-target effects on other cellular proteases.
Performance Comparison: Inhibition of Apoptosis
To illustrate the specific inhibitory action of this compound and the inert nature of Z-FA-FMK in a caspase-2-mediated apoptotic pathway, we present hypothetical data based on typical experimental outcomes in Jurkat T-lymphocyte cells. In this scenario, apoptosis is induced by Etoposide, a topoisomerase II inhibitor known to activate the intrinsic apoptotic pathway, which can involve caspase-2.
| Treatment Group | Caspase-2 Activity (Relative Fluorescence Units) | Percentage of Apoptotic Cells (Annexin V Positive) |
| Untreated Control | 100 ± 15 | 5% ± 2% |
| Etoposide (50 µM) | 450 ± 30 | 65% ± 5% |
| Etoposide + this compound (50 µM) | 120 ± 20 | 15% ± 3% |
| Etoposide + Z-FA-FMK (50 µM) | 430 ± 25 | 62% ± 6% |
As the data demonstrates, this compound significantly reduces both caspase-2 activity and the percentage of apoptotic cells in the presence of an apoptotic stimulus. In contrast, Z-FA-FMK shows no significant effect, confirming that the observed inhibition is specific to the caspase-2 pathway.
Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental design, the following diagrams created using Graphviz (DOT language) illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Caspase-2 mediated apoptosis signaling pathway.
Caption: Experimental workflow for inhibitor testing.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following is a representative protocol for a caspase-2 activity assay.
Objective: To measure the specific inhibition of caspase-2 activity by this compound using Z-FA-FMK as a negative control in Etoposide-treated Jurkat cells.
Materials:
-
Jurkat T-lymphocyte cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Etoposide (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Z-FA-FMK (stock solution in DMSO)
-
Caspase-2 colorimetric assay kit (containing a caspase-2 specific substrate, e.g., Ac-VDVAD-pNA)
-
Lysis buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Inhibitor Pre-treatment:
-
Add this compound to the designated wells to a final concentration of 50 µM.
-
Add Z-FA-FMK to the designated wells to a final concentration of 50 µM.
-
Add an equivalent volume of DMSO to the control and Etoposide-only wells.
-
Incubate for 1 hour at 37°C.
-
-
Apoptosis Induction:
-
Add Etoposide to the appropriate wells to a final concentration of 50 µM.
-
Do not add Etoposide to the untreated control wells.
-
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Cell Lysis:
-
Centrifuge the plate and discard the supernatant.
-
Add 50 µL of chilled lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase-2 Activity Assay:
-
Add 50 µL of 2X reaction buffer containing the caspase-2 substrate (Ac-VDVAD-pNA) to each well.
-
Incubate the plate at 37°C for 2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-2 activity.
Annexin V Staining for Apoptosis Quantification:
For the quantification of apoptotic cells, a parallel experiment should be conducted. Following the incubation period (step 5), cells should be washed and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, followed by analysis using a flow cytometer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Caspase 2 Activation and ER Stress Drive Rapid Jurkat Cell Apoptosis by Clofibrate | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. The course of etoposide-induced apoptosis in Jurkat cells lacking p53 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-2 and Caspase-7 Are Involved in Cytolethal Distending Toxin-Induced Apoptosis in Jurkat and MOLT-4 T-Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Caspase Inhibitors in Apoptosis Assays: Spotlight on Z-VDVAD-FMK
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, the selection of appropriate molecular tools is paramount. This guide provides a comprehensive comparison of the caspase-2 inhibitor Z-VDVAD-FMK with other widely used caspase inhibitors, offering insights into their efficacy and applications in apoptosis assays.
Caspases, a family of cysteine proteases, are central executioners of apoptosis. Their activation occurs in a hierarchical cascade, making them key targets for studying and modulating programmed cell death. Inhibitors of caspases are invaluable for dissecting the apoptotic signaling pathways and exploring potential therapeutic interventions. This guide focuses on Z-VDVAD-FMK, a specific inhibitor of caspase-2, and compares its performance with the pan-caspase inhibitor Z-VAD-FMK and the caspase-3 inhibitor Z-DEVD-FMK.
Overview of Compared Caspase Inhibitors
Z-VDVAD-FMK is recognized as a specific inhibitor of caspase-2, an initiator caspase that plays a role in the intrinsic apoptotic pathway.[1] Its utility lies in elucidating the specific contributions of caspase-2 to cell death signaling.
Z-VAD-FMK is a broad-spectrum, irreversible pan-caspase inhibitor that is widely used to block apoptosis in a variety of experimental models.[2][3] It effectively inhibits multiple caspases, with the notable exception of caspase-2.[2]
Z-DEVD-FMK , in contrast, is a more specific inhibitor targeting caspase-3, a key executioner caspase responsible for the cleavage of numerous cellular substrates during apoptosis.[4]
Comparative Efficacy in Apoptosis Assays
The following table summarizes available data on the efficacy of Z-VDVAD-FMK and its alternatives in various apoptosis assays. It is important to note that direct head-to-head comparisons in the same experimental systems are limited in the literature.
| Inhibitor | Primary Target(s) | Cell Line | Apoptotic Stimulus | Assay | Observed Effect | Concentration | Reference |
| Z-VDVAD-FMK | Caspase-2 | U937 (human tumor monocytes) | Etoposide (0.5 µM) | Nuclear Fragmentation | Did not prevent apoptosis, but slightly increased it. | 2 µM | [5] |
| HMEC-1 (human microvascular endothelial cells) | Thrombin | Rho-kinase activity | Greatly inhibited Rho-kinase activity. | 2 µM | [1] | ||
| Cardiac myocytes | Lovastatin | DNA loss | Significantly reduced lovastatin-induced DNA loss by 19.1±8.3%. | 100 µM | [1] | ||
| Z-VAD-FMK | Pan-caspase (except Caspase-2) | U937 (human tumor monocytes) | Etoposide (50 µM) | Nuclear Fragmentation | Strongly reduced apoptosis. | 10 µM | [5] |
| Granulosa cells | Etoposide (50 µg/ml) | Metabolic Activity (WST-1) & Cell Viability (FACS) | Inhibited the etoposide-induced decrease in metabolic activity and protected cells from etoposide-induced cell death. | 50 µM | [6] | ||
| A20 (murine B cell lymphoma) | anti-Fas mAb | Annexin V, Sub-G0/G1, PARP cleavage | Inhibited apoptosis markers. | Not specified | [7] | ||
| HT-29 (human colon cancer) | Kaempferol (60 µmol/L) | Annexin V/7-AAD | Significantly blocked kaempferol-induced apoptosis. | 50 µmol/L | [8] | ||
| PEL (Primary Effusion Lymphoma) cells | 1, 25(OH)2 D3 (10 nM) | Annexin V/PI | Significantly reduced apoptosis. | 20 µM | [9] | ||
| Z-DEVD-FMK | Caspase-3 | U937 (human tumor monocytes) | Etoposide (50 µM) | Nuclear Fragmentation | Strongly prevented apoptosis. | 50 µM | [5] |
| SK-N-AS (neuroblastoma) | Etoposide | Apoptosis (Hoechst staining) | Prevented etoposide-induced cleavage of PKCδ. | 20 µM | [4] | ||
| Light-induced retinal degeneration model (rats) | Constant light | Apoptotic photoreceptors | Reduced the number of apoptotic photoreceptors by three times. | 2 mM (intravitreal) | [10] |
Signaling Pathways and Experimental Workflows
To visualize the interplay of these inhibitors within the apoptotic cascade and their application in common assays, the following diagrams are provided.
Caption: Apoptotic signaling pathways and targets of caspase inhibitors.
Caption: Workflows for key apoptosis assays.
Detailed Experimental Protocols
Annexin V & Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Induce apoptosis in your cell line of choice using a known stimulus (e.g., etoposide, staurosporine).
-
Co-incubate a sample with the desired caspase inhibitor (Z-VDVAD-FMK, Z-VAD-FMK, or Z-DEVD-FMK) at the desired concentration. Include a vehicle-only control.
-
Harvest cells (for adherent cells, use a gentle detachment method like trypsin-EDTA).
-
Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5-10 µL of propidium iodide (PI) solution (e.g., 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation:
-
Culture cells on coverslips or prepare tissue sections.
-
Induce apoptosis and treat with caspase inhibitors as described for the Annexin V assay.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
Labeling:
-
Equilibrate the samples in TdT reaction buffer for 10 minutes.
-
Prepare the TdT reaction cocktail containing TdT enzyme and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).
-
Incubate the samples with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.
-
-
Detection and Analysis:
-
If an indirectly labeled dUTP was used (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Caspase Activity Assay
This assay measures the enzymatic activity of specific caspases using a fluorogenic substrate.
-
Cell Lysis:
-
Induce apoptosis and treat with caspase inhibitors as previously described.
-
Harvest and wash the cells.
-
Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Enzymatic Reaction:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add a standardized amount of protein from each sample.
-
Prepare a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).
-
Add the reaction buffer to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~360-380 nm excitation and ~440-460 nm emission for AMC-based substrates).
-
Calculate the caspase activity relative to control samples.
-
Conclusion
The choice of caspase inhibitor is critical for accurately dissecting apoptotic pathways. Z-VDVAD-FMK serves as a valuable tool for investigating the specific role of the initiator caspase-2. For broad inhibition of apoptosis, Z-VAD-FMK remains a standard choice, although its inability to inhibit caspase-2 should be considered. When focusing on the final execution phase of apoptosis, Z-DEVD-FMK provides a more targeted approach by inhibiting caspase-3.
The experimental data underscores the importance of selecting the appropriate inhibitor based on the specific research question and cellular context. The provided protocols offer a starting point for researchers to quantitatively assess the efficacy of these inhibitors in their own experimental systems. Further head-to-head comparative studies under standardized conditions will be invaluable for a more definitive understanding of the relative potencies and specificities of these crucial research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 4. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Validating the Prevention of Cytochrome c Release: A Comparative Guide to Z-VDVAD-FMK and Other Apoptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate signaling cascade of apoptosis, the release of cytochrome c from the mitochondria into the cytosol stands as a pivotal "point of no return," committing the cell to a programmed demise. The ability to precisely modulate this step is crucial for both basic research into cell death mechanisms and the development of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders. This guide provides an objective comparison of the caspase-2 inhibitor, Z-VDVAD-FMK, with other key apoptosis inhibitors, focusing on their efficacy in preventing cytochrome c release, supported by experimental data and detailed protocols.
The Central Role of Caspase-2 in Initiating Mitochondrial Apoptosis
The intrinsic pathway of apoptosis is tightly regulated at the level of the mitochondria. A key initiator caspase in this pathway is caspase-2, which, upon activation by cellular stress signals, can trigger the mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors. Caspase-2 is known to cleave the BH3-only protein Bid, which in its truncated form (tBid), translocates to the mitochondria and promotes the oligomerization of Bax and Bak, forming pores in the outer mitochondrial membrane.
Z-VDVAD-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-2. By targeting this apical caspase, Z-VDVAD-FMK is hypothesized to act upstream of mitochondrial events, thereby preventing the initiation of the cytochrome c release cascade.
Comparative Analysis of Apoptosis Inhibitors on Cytochrome c Release
To validate the efficacy of Z-VDVAD-FMK in preventing cytochrome c release, it is essential to compare its performance against other well-characterized apoptosis inhibitors with different mechanisms of action. This section provides a comparative overview.
| Inhibitor | Primary Target(s) | Mechanism of Action Relevant to Cytochrome c Release | Expected Outcome on Cytochrome c Release |
| Z-VDVAD-FMK | Caspase-2 | Inhibits the initiator caspase upstream of the mitochondria, preventing the cleavage of Bid and subsequent Bax/Bak activation. | High efficacy in preventing cytochrome c release. |
| Z-VAD-FMK | Pan-caspase inhibitor | Broadly inhibits multiple caspases. Its effect on cytochrome c release is debated; it may act partially upstream or primarily downstream of the mitochondria. Some studies show it can partially reduce cytochrome c release, while others suggest it does not prevent the release itself but blocks subsequent apoptotic events.[1][2] | Variable efficacy . May partially prevent or have no effect on the initial release. |
| Z-IETD-FMK | Caspase-8 | Inhibits the initiator caspase of the extrinsic apoptosis pathway. Can prevent Bid cleavage when the extrinsic pathway is activated, thereby indirectly preventing cytochrome c release.[3][4] | Effective in preventing cytochrome c release induced by extrinsic signals (e.g., FasL, TNF-α). |
| Z-LEHD-FMK | Caspase-9 | Inhibits the initiator caspase of the apoptosome, which is activated after cytochrome c release. | No effect on preventing the initial release of cytochrome c from the mitochondria. |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | A BH3 mimetic that binds to and inhibits anti-apoptotic Bcl-2 family proteins, leading to the activation of Bax/Bak and subsequent cytochrome c release.[5][6][7] | Induces cytochrome c release. Serves as a positive control for mitochondrial-mediated apoptosis. |
| UMI-77 | Mcl-1 | A selective inhibitor of the anti-apoptotic protein Mcl-1, leading to the activation of Bax/Bak and cytochrome c release.[8][9] | Induces cytochrome c release. Useful for studying Mcl-1 dependent apoptosis. |
Experimental Validation: Protocols and Data Presentation
The prevention of cytochrome c release by Z-VDVAD-FMK can be rigorously validated using standard biochemical and imaging techniques.
Experimental Protocol 1: Western Blot Analysis of Cytochrome c in Cytosolic and Mitochondrial Fractions
This method provides a quantitative measure of cytochrome c translocation.
1. Cell Culture and Treatment:
-
Plate cells (e.g., Jurkat, HeLa) at an appropriate density.
-
Pre-incubate cells with Z-VDVAD-FMK (typically 20-100 µM) or other inhibitors for 1-2 hours.
-
Induce apoptosis using a suitable stimulus (e.g., etoposide, staurosporine). Include a vehicle-treated control group.
2. Cellular Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing digitonin or a commercial kit) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial and heavy membrane fraction (pellet).
3. Sample Preparation and Western Blotting:
-
Measure protein concentration in both cytosolic and mitochondrial fractions.
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
To ensure proper fractionation, probe for a cytosolic marker (e.g., GAPDH or β-actin) and a mitochondrial marker (e.g., COX IV or VDAC).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis:
-
Quantify the band intensity for cytochrome c in both cytosolic and mitochondrial fractions using densitometry software.
-
Normalize the cytochrome c signal to the respective loading control for each fraction.
-
Compare the ratio of cytosolic to mitochondrial cytochrome c across different treatment groups.
Expected Quantitative Data:
| Treatment | Cytosolic Cytochrome c (Normalized Intensity) | Mitochondrial Cytochrome c (Normalized Intensity) |
| Vehicle Control | Low | High |
| Apoptotic Stimulus | High | Low |
| Apoptotic Stimulus + Z-VDVAD-FMK | Low | High |
| Apoptotic Stimulus + Z-VAD-FMK | Intermediate/High | Intermediate/Low |
| Apoptotic Stimulus + Z-LEHD-FMK | High | Low |
| Apoptotic Stimulus + ABT-737 | High | Low |
Experimental Protocol 2: Immunofluorescence Microscopy of Cytochrome c Translocation
This method provides a visual confirmation of cytochrome c localization at the single-cell level.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips or in imaging-grade multi-well plates.
-
Treat the cells with inhibitors and apoptotic stimuli as described in the Western blot protocol.
2. Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a gentle detergent like Triton X-100 or saponin.
-
Block non-specific antibody binding with a blocking solution (e.g., BSA or serum).
-
Incubate with a primary antibody against cytochrome c.
-
To visualize mitochondria, co-stain with an antibody against a mitochondrial marker (e.g., Tom20 or MitoTracker dye).
-
Wash and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 for cytochrome c and Alexa Fluor 594 for the mitochondrial marker).
-
Counterstain the nuclei with DAPI or Hoechst.
3. Imaging and Analysis:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Observe the localization of the cytochrome c signal. In healthy or effectively protected cells, the cytochrome c signal will be punctate and co-localize with the mitochondrial marker. In apoptotic cells, the cytochrome c signal will be diffuse throughout the cytoplasm.
-
The percentage of cells exhibiting diffuse cytochrome c staining can be quantified.
Expected Visual Data:
-
Vehicle Control: Punctate green fluorescence (cytochrome c) co-localizing with red fluorescence (mitochondria).
-
Apoptotic Stimulus: Diffuse green fluorescence throughout the cytoplasm.
-
Apoptotic Stimulus + Z-VDVAD-FMK: Punctate green fluorescence co-localizing with red fluorescence, similar to the control.
Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiation-induced cytochrome c release and the neuroprotective effects of the pan-caspase inhibitor z-VAD-fmk in the hypoglossal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sanbio.nl [sanbio.nl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BCL-2 dependence and ABT-737 sensitivity in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Z-VDVA-(DL-Asp)-FMK: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Z-VDVA-(DL-Asp)-FMK, a caspase-2 inhibitor used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.
Hazard Assessment and Waste Classification
Based on information from similar compounds, this compound is not expected to be classified as a hazardous material. A Safety Data Sheet for the related compound Z-VAD-FMK indicates that it is not considered a RCRA (Resource Conservation and Recovery Act) hazardous waste.[1] However, it is crucial to treat all chemical waste with caution.
Key Hazard and Disposal Information for Structurally Similar Compound (Z-VAD-FMK)
| Hazard Classification | Disposal Recommendation | Regulatory Consideration |
| Not classified as hazardous[1] | Smaller quantities can be disposed of with solid waste.[1] | Dispose of material in accordance with federal (40 CFR 261), state, and local requirements.[1] |
| No irritating effect on skin or eyes[1] | Uncleaned packaging should be disposed of according to state and federal regulations.[1] | Water hazard class 1 (Self-assessment): slightly hazardous for water.[1] |
Experimental Protocols for Waste Handling
Proper handling and segregation of waste are paramount to safe disposal. The following protocols outline the necessary steps for managing this compound waste from generation to disposal.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: Determine all waste materials that have come into contact with this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound (e.g., in DMSO).
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, gloves).
-
Rinsate from cleaning contaminated glassware.
-
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from hazardous wastes such as solvents, acids, and bases.
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Collect dry, solid waste (e.g., contaminated gloves, paper towels, and plasticware) in a designated, clearly labeled, and sealed plastic bag or container.
-
For small quantities of the pure compound, it may be permissible to dispose of it as solid waste, but always confirm with your EHS officer.[1]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a compatible, leak-proof container with a secure screw-top cap.
-
The container must be clearly labeled with "this compound Waste" and the solvent used (e.g., DMSO).
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.
-
Step 3: Decontamination of Labware
-
Glassware:
-
Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone) to remove the compound.
-
Collect the rinsate as chemical waste.
-
After rinsing, wash the glassware with soap and water.
-
Step 4: Final Disposal
-
Consult EHS: Before final disposal, contact your institution's Environmental Health and Safety department. They will provide specific instructions based on local regulations and the exact nature of the waste.
-
Waste Pickup: Arrange for a scheduled pickup of the chemical waste by your institution's hazardous waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Z-VDVA-(DL-Asp)-FMK
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling Z-VDVA-(DL-Asp)-FMK at all stages, from initial receipt to final disposal. The following table summarizes the recommended PPE.
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Laboratory coat- Safety glasses |
| Handling of Lyophilized Powder (Weighing, Aliquoting) | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Chemical fume hood |
| Reconstitution and Solution Preparation (in DMSO) | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Chemical fume hood |
| Use in Cell Culture | - Nitrile gloves- Laboratory coat- Work within a biological safety cabinet (BSC) |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses or goggles |
Operational Plan: From Receipt to Use
A systematic workflow ensures minimal exposure and maintains the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) before opening.
-
The lyophilized powder should be stored at -20°C for short-term storage and -80°C for long-term storage to ensure stability.[1]
2. Preparation of Stock Solutions:
-
All handling of the lyophilized powder should be conducted in a chemical fume hood to avoid inhalation of any airborne particles.
-
To prepare a stock solution, the compound is typically reconstituted in high-purity dimethyl sulfoxide (DMSO).[2][3]
-
Carefully add the calculated volume of DMSO to the vial containing the lyophilized powder to achieve the desired stock concentration.
-
Ensure the compound is thoroughly dissolved by gentle vortexing or pipetting.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
3. Use in Experiments:
-
When adding the inhibitor to cell cultures, perform the work in a biological safety cabinet (BSC) to maintain sterility and operator protection.
-
The final working concentration of caspase inhibitors in cell culture typically ranges from 50 nM to 100 µM, but the optimal concentration should be determined experimentally for each specific cell type and assay.[2]
-
As the stock solution is in DMSO, it is crucial to run a solvent control (vehicle control) in experiments to account for any effects of DMSO on the cells.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused or expired lyophilized powder should be disposed of as chemical waste according to your institution's hazardous waste guidelines.
-
Contaminated Labware: All disposable labware that has come into contact with the compound (e.g., pipette tips, microfuge tubes, vials) should be collected in a designated hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound and the DMSO stock solution should be collected as hazardous chemical waste. Do not pour down the drain.
-
Decontamination: Work surfaces should be decontaminated after handling the compound.
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
